1-(4-Methoxy-3-methylphenyl)ethanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-6-9(8(2)11)4-5-10(7)12-3/h4-6,8,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATDHZQROBIOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 1-(4-Methoxy-3-methylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 1-(4-Methoxy-3-methylphenyl)ethanol, a substituted aromatic alcohol of interest in organic synthesis and medicinal chemistry. Due to the limited availability of data for the racemic mixture, this guide focuses on the synthesis and properties of its well-documented precursor, 1-(4-Methoxy-3-methylphenyl)ethan-1-one, and the specific enantiomer, (1R)-1-(4-Methoxy-3-methylphenyl)ethan-1-ol. This molecule serves as a valuable building block for the development of more complex chemical entities. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug discovery.
Chemical Identity and Properties
The primary subject of this guide is this compound. A specific enantiomer, (1R)-1-(4-Methoxy-3-methylphenyl)ethan-1-ol, is commercially available and has the CAS number 1568049-07-9 . The direct precursor, 1-(4-methoxy-3-methylphenyl)ethan-1-one, is also readily available with the CAS number 10024-90-5 .[1][2][3]
Physicochemical Data
The following tables summarize the key physicochemical properties of this compound and its precursor ketone.
Table 1: Properties of (1R)-1-(4-Methoxy-3-methylphenyl)ethan-1-ol
| Property | Value | Source |
| CAS Number | 1568049-07-9 | [4][5] |
| Molecular Formula | C₁₀H₁₄O₂ | [5] |
| Molecular Weight | 166.22 g/mol | [4] |
| Physical Form | Liquid | [4] |
| Purity | Typically ≥95% | |
| Storage Temperature | Room Temperature | [4] |
| InChI Key | NATDHZQROBIOSH-MRVPVSSYSA-N | [4] |
Table 2: Properties of 1-(4-Methoxy-3-methylphenyl)ethan-1-one
| Property | Value | Source |
| CAS Number | 10024-90-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][3] |
| Molecular Weight | 164.20 g/mol | [1][3] |
| Physical Form | White to Yellow Solid or Semi-solid | [2] |
| Boiling Point | 274.3 °C | [1] |
| Flash Point | 57 °C | [1] |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | Room Temperature | [2] |
| InChI Key | SRPCRBVBOIYYHS-UHFFFAOYSA-N | [2][3] |
Synthesis and Experimental Protocols
The most direct and common method for the synthesis of this compound is the reduction of its corresponding ketone, 1-(4-methoxy-3-methylphenyl)ethan-1-one. This transformation can be readily achieved using standard reducing agents such as sodium borohydride or lithium aluminum hydride.
Experimental Protocol: Reduction of 1-(4-methoxy-3-methylphenyl)ethan-1-one
This protocol describes a general procedure for the reduction of 1-(4-methoxy-3-methylphenyl)ethan-1-one to this compound using sodium borohydride.
Materials:
-
1-(4-methoxy-3-methylphenyl)ethan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 1-(4-methoxy-3-methylphenyl)ethan-1-one in methanol. Place the flask in an ice bath and begin stirring.
-
Addition of Reducing Agent: Slowly add 1.1 equivalents of sodium borohydride to the stirred solution in small portions. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the reduction of 1-(4-methoxy-3-methylphenyl)ethan-1-one.
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The precursor, 1-(4-methoxy-3-methylphenyl)ethan-1-one, has been noted for its potential antimicrobial and antioxidant properties, suggesting that its derivatives may also possess interesting biological activities.[6]
The substituted phenylethanol scaffold is a common feature in many pharmaceutical agents. Therefore, this compound represents a valuable chiral building block for the synthesis of more complex molecules in drug discovery programs. Its functional groups—the secondary alcohol and the substituted aromatic ring—allow for a variety of chemical modifications to explore structure-activity relationships.
Potential Signaling Pathways
Currently, there is no direct evidence linking this compound to specific signaling pathways. However, given the antioxidant properties of its precursor, it is plausible that this compound could modulate cellular signaling pathways sensitive to oxidative stress. Further research is required to elucidate any specific biological targets or mechanisms of action.
Conclusion
This compound is a valuable chemical intermediate with potential applications in synthetic and medicinal chemistry. This guide has provided key data on its properties and a detailed protocol for its synthesis via the reduction of 1-(4-methoxy-3-methylphenyl)ethan-1-one. While its biological activity and role in signaling pathways are yet to be fully explored, its structural characteristics make it an attractive starting material for the development of novel therapeutic agents. Further investigation into this compound and its derivatives is warranted to uncover its full potential in drug discovery and development.
References
- 1. 1-(4-Methoxy-3-methylphenyl)ethanone | 10024-90-5 | KAA02490 [biosynth.com]
- 2. 3-Methyl-4-methoxyacetophenone | 10024-90-5 [sigmaaldrich.com]
- 3. 1-(4-Methoxy-3-methylphenyl)ethan-1-one | C10H12O2 | CID 24806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol | 1568049-07-9 [sigmaaldrich.com]
- 5. (1R)-1-(4-Methoxy-3-methylphenyl)ethan-1-ol | 1568049-07-9 | TMC04907 [biosynth.com]
- 6. Buy 1-(4-Methoxy-3-methylphenyl)ethanone | 10024-90-5 [smolecule.com]
Elucidation of the Structure of 1-(4-Methoxy-3-methylphenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the structural elucidation of 1-(4-methoxy-3-methylphenyl)ethanol. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible databases, this document leverages data from the closely related and well-characterized compound, 1-(4-methoxyphenyl)ethanol, as a proxy for analysis and methodological illustration. This approach allows for a detailed exploration of the techniques and data interpretation central to the structural characterization of substituted phenylethanol derivatives.
The structural analysis of aromatic alcohols is crucial in various scientific disciplines, including medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and physical properties. This guide will detail the spectroscopic techniques and synthetic methodologies that form the cornerstone of such structural determination.
Chemical Identity and Properties
Systematic Name: this compound Molecular Formula: C₁₀H₁₄O₂ Molecular Weight: 166.22 g/mol CAS Number: 104139-95-9
Physical Properties (Predicted)
| Property | Value |
|---|---|
| Boiling Point | 255.7±25.0 °C |
| Density | 1.043±0.06 g/cm³ |
| pKa | 14.79±0.29 |
Spectroscopic Data for Structural Elucidation (Proxy: 1-(4-Methoxyphenyl)ethanol)
The following tables summarize the key spectroscopic data for 1-(4-methoxyphenyl)ethanol, which serves as a structural analogue to elucidate the features of this compound. The presence of an additional methyl group on the aromatic ring of the target compound would induce predictable shifts in the NMR spectra and introduce an additional signal, which will be discussed in the interpretation.
¹H NMR Spectroscopic Data
Solvent: DMSO-d₆ Frequency: 600 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.31 – 7.35 | m | 2H | Ar-H (ortho to CH(OH)CH₃) |
| 6.90 – 6.94 | m | 2H | Ar-H (meta to CH(OH)CH₃) |
| 5.12 – 5.14 | m | 1H | CH(OH)CH₃ |
| 4.74 – 4.78 | m | 1H | OH |
| 3.75 – 3.76 | m | 3H | OCH₃ |
| 1.37 – 1.41 | m | 3H | CH(OH)CH₃ |
For this compound, the aromatic region would show a more complex splitting pattern due to the loss of symmetry. The methyl group on the ring would appear as a singlet around 2.1-2.3 ppm.
¹³C NMR Spectroscopic Data
Solvent: DMSO-d₆ Frequency: 150 MHz
| Chemical Shift (δ, ppm) | Assignment |
| 158.52 | Ar-C (para to CH(OH)CH₃, attached to OCH₃) |
| 139.89 | Ar-C (ipso to CH(OH)CH₃) |
| 126.95 | Ar-C (ortho to CH(OH)CH₃) |
| 113.79 | Ar-C (meta to CH(OH)CH₃) |
| 68.28 | CH(OH)CH₃ |
| 55.37 | OCH₃ |
| 26.37 | CH(OH)CH₃ |
For this compound, an additional signal for the aromatic methyl carbon would be expected around 15-20 ppm. The chemical shifts of the aromatic carbons would also be altered by the presence of the additional electron-donating methyl group.
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3360 | Strong, Broad | O-H Stretch (Alcohol) |
| 3030-2850 | Medium | C-H Stretch (Aromatic and Aliphatic) |
| 1610, 1510 | Strong | C=C Stretch (Aromatic Ring) |
| 1245 | Strong | C-O Stretch (Aryl Ether) |
| 1035 | Strong | C-O Stretch (Secondary Alcohol) |
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 152 | 40 | [M]⁺ (Molecular Ion) |
| 137 | 100 | [M - CH₃]⁺ |
| 109 | 30 | [M - CH₃ - CO]⁺ |
| 77 | 25 | [C₆H₅]⁺ |
The mass spectrum of this compound would show a molecular ion peak at m/z 166. The fragmentation pattern would be expected to be similar, with initial loss of a methyl group followed by other characteristic fragmentations.
Experimental Protocols
Synthesis of 1-(4-methoxyphenyl)ethanol (Illustrative Protocol)
This protocol describes a common method for the synthesis of 1-(4-methoxyphenyl)ethanol via the reduction of 4-methoxyacetophenone. This method can be adapted for the synthesis of this compound starting from 4-methoxy-3-methylacetophenone.
Materials:
-
4-methoxyacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-methoxyacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain pure 1-(4-methoxyphenyl)ethanol.
Caption: General workflow for the synthesis of this compound.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a neat film on a salt plate (e.g., NaCl) or as a solution in a suitable solvent.
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.
Structural Elucidation Logic
The elucidation of the structure of this compound is based on the combined interpretation of spectroscopic data.
Caption: Logical workflow for the structural elucidation of the target compound.
Potential Biological Significance (General Context)
-
Antimicrobial Agents: The amphipathic nature of these molecules allows them to interact with and disrupt microbial cell membranes.
-
Signaling Molecules: In some biological systems, substituted phenylethanols can act as signaling molecules, although no specific pathways have been identified for the target compound.
-
Precursors in Drug Synthesis: The functional groups present in this compound make it a versatile starting material for the synthesis of more complex pharmaceutical compounds.
Further research is required to determine the specific biological profile and potential therapeutic applications of this compound.
Conclusion
This technical guide has outlined the key methodologies and data interpretation required for the structural elucidation of this compound. By utilizing spectroscopic data from a close structural analogue and outlining a general synthetic protocol, this document provides a foundational understanding for researchers and professionals in the field of drug development and chemical sciences. The provided workflows and data tables serve as a practical reference for the characterization of this and similar substituted phenylethanol compounds. Future experimental work should focus on obtaining specific data for the target molecule to confirm the extrapolations made in this guide.
An In-depth Technical Guide to the Synthesis of 1-(4-Methoxy-3-methylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-(4-methoxy-3-methylphenyl)ethanol, a valuable intermediate in pharmaceutical and organic synthesis. This document details two principal methods: the reduction of 4-methoxy-3-methylacetophenone and the Grignard reaction. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a visual representation of the workflow.
Introduction
This compound is a secondary alcohol that serves as a key building block in the synthesis of various biologically active molecules. Its structural features, including a chiral center and a substituted phenyl ring, make it a versatile precursor for drug discovery and development. This guide offers detailed methodologies for its preparation in a laboratory setting.
Synthetic Pathways
Two primary and reliable methods for the synthesis of this compound are the reduction of a ketone and the Grignard reaction.
Reduction of 4-Methoxy-3-methylacetophenone
This is a straightforward and high-yielding method that involves the reduction of the corresponding ketone, 4-methoxy-3-methylacetophenone, using a mild reducing agent such as sodium borohydride. The reaction is generally clean and easy to perform.
Grignard Reaction
The Grignard reaction offers a versatile approach to constructing the target molecule. Two viable routes include:
-
The reaction of a Grignard reagent prepared from 4-bromo-1-methoxy-2-methylbenzene with acetaldehyde.
-
The reaction of methylmagnesium bromide with 4-methoxy-3-methylbenzaldehyde.
This guide will focus on the first Grignard route, which is often preferred when the substituted benzaldehyde is less readily available than the corresponding aryl halide.
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis of this compound by the reduction of 4-methoxy-3-methylacetophenone. Data for the Grignard synthesis is more variable and highly dependent on the specific reaction conditions and the purity of the Grignard reagent.
| Parameter | Reduction of 4-methoxy-3-methylacetophenone |
| Starting Material | 4-methoxy-3-methylacetophenone |
| Reagent | Sodium Borohydride (NaBH₄) |
| Solvent | Ethanol (95%) |
| Typical Yield | 85-95% (crude), 70-85% (after purification) |
| Purity | >98% (after purification) |
| Reaction Time | 1-2 hours |
| Reaction Temperature | 0°C to Room Temperature |
Experimental Protocols
Synthesis of this compound via Reduction of 4-methoxy-3-methylacetophenone
This protocol is adapted from general procedures for the reduction of substituted acetophenones.
Materials:
-
4-methoxy-3-methylacetophenone
-
Sodium borohydride (NaBH₄)
-
Ethanol (95%)
-
Hydrochloric acid (3M HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (60.9 mmol) of 4-methoxy-3-methylacetophenone in 100 mL of 95% ethanol.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add 2.30 g (60.9 mmol) of sodium borohydride to the solution in small portions over 30 minutes. The temperature should be maintained below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and slowly add 50 mL of 3M HCl to quench the excess sodium borohydride and the borate esters. Hydrogen gas will be evolved, so this step must be performed in a well-ventilated fume hood.
-
Concentrate the mixture using a rotary evaporator to remove most of the ethanol.
-
Transfer the resulting aqueous slurry to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis starting from 4-bromo-1-methoxy-2-methylbenzene. All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.
Materials:
-
Magnesium turnings
-
Iodine (a small crystal)
-
4-bromo-1-methoxy-2-methylbenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure: Part A: Preparation of the Grignard Reagent
-
Place 1.6 g (65.8 mmol) of magnesium turnings and a small crystal of iodine in a dry 250 mL three-necked flask under a nitrogen atmosphere.
-
Gently heat the flask with a heat gun to activate the magnesium and sublime the iodine.
-
Allow the flask to cool to room temperature.
-
In a dropping funnel, prepare a solution of 12.0 g (59.7 mmol) of 4-bromo-1-methoxy-2-methylbenzene in 50 mL of anhydrous diethyl ether.
-
Add approximately 5 mL of the bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Acetaldehyde and Work-up
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve 2.9 g (65.8 mmol) of freshly distilled acetaldehyde in 20 mL of anhydrous diethyl ether and add this solution dropwise to the cold Grignard reagent with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthetic procedures described above.
Caption: Synthesis of this compound via Reduction.
Caption: Synthesis of this compound via Grignard Reaction.
Characterization Data
The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity. The expected data, based on the closely related 1-(4-methoxyphenyl)ethanol, are as follows:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.28 (m, 2H, Ar-H), 6.80-6.88 (m, 2H, Ar-H), 4.84 (q, J = 6.4 Hz, 1H, CH-OH), 3.80 (s, 3H, OCH₃), 2.24 (s, 3H, Ar-CH₃), 1.87 (br s, 1H, OH), 1.47 (d, J = 6.4 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 158.9, 138.0, 130.5, 126.6, 126.0, 113.8, 70.0, 55.3, 25.0, 16.0.
-
IR (neat, cm⁻¹): 3364 (br, O-H), 2965, 2928, 1612, 1512, 1245, 1035, 825.
Conclusion
This guide provides detailed and actionable protocols for the synthesis of this compound. The reduction of 4-methoxy-3-methylacetophenone with sodium borohydride is a reliable and high-yielding method suitable for most laboratory settings. The Grignard reaction offers a flexible alternative, particularly when different substitution patterns on the aromatic ring are desired. Proper execution of the described experimental procedures and purification techniques will afford the target compound in high purity, ready for its application in further synthetic endeavors.
An In-depth Technical Guide on 1-(4-Methoxy-3-methylphenyl)ethanol
Disclaimer: Direct scientific literature on the discovery, synthesis, and biological activity of 1-(4-Methoxy-3-methylphenyl)ethanol (CAS 1568049-07-9) is limited. This guide provides a comprehensive overview based on available data for structurally analogous compounds, primarily 1-(4-methoxyphenyl)ethanol, and established chemical principles. The experimental protocols and potential biological activities described herein are therefore predictive and require experimental validation.
Introduction
This compound is a secondary alcohol and an aromatic ether. Its structure, featuring a substituted phenyl ring, suggests potential applications in medicinal chemistry and materials science. This document aims to provide a detailed technical overview for researchers, scientists, and drug development professionals by summarizing known data of close analogs and proposing synthetic methodologies and potential biological relevance.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1568049-07-9 |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1)C(C)O)OC |
Physicochemical Properties (Predicted and Analog-Based)
| Property | Value (for 1-(4-methoxyphenyl)ethanol) | Reference |
| Boiling Point | 95 °C at 1 mmHg | [1][2] |
| Density | 1.079 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.533 | [1][2] |
| Water Solubility | Not miscible | [1][2] |
| Solubility | Soluble in Chloroform, slightly soluble in Ethyl Acetate, sparingly soluble in Methanol | [2] |
Proposed Synthesis
While a specific documented synthesis for this compound is not available in peer-reviewed literature, a standard and reliable method would be the Grignard reaction, a common method for forming carbon-carbon bonds. The following protocol is a plausible and detailed methodology.
Experimental Protocol: Grignard Reaction
Objective: To synthesize this compound from 4-methoxy-3-methylbenzaldehyde.
Materials:
-
4-Methoxy-3-methylbenzaldehyde
-
Magnesium turnings
-
Iodomethane (Methyl iodide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried three-neck flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Dissolve iodomethane in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the iodomethane solution dropwise to the magnesium turnings while stirring. The reaction is exothermic and the solution should start to reflux. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, continue stirring until most of the magnesium has reacted to form the Grignard reagent (methylmagnesium iodide).
-
-
Reaction with Aldehyde:
-
Dissolve 4-methoxy-3-methylbenzaldehyde in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the flask containing the Grignard reagent in an ice bath.
-
Add the aldehyde solution dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
If a precipitate forms, add 1M HCl to dissolve it.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
-
Synthesis Workflow Diagram
Caption: Workflow for the proposed synthesis of this compound.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological effects of this compound are not publicly available. However, the biological activities of structurally similar phenylpropanoids and their derivatives have been investigated, offering insights into its potential pharmacological profile.
Structurally Related Compounds and their Activities
Many volatile phenylpropanoids exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[3]. For instance, compounds with a methoxy-substituted phenyl ring are common in natural products with significant bioactivities.
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), a compound with a similar methoxyphenyl moiety, has been shown to have anti-inflammatory and anti-amyloidogenic effects. It acts as a selective inhibitor of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway[4]. This suggests that this compound could potentially modulate inflammatory pathways.
Potential Signaling Pathway Involvement: STAT3 Inhibition
Given the activity of the structurally related compound MMPP, it is plausible that this compound could interact with inflammatory signaling pathways. The STAT3 pathway is a key regulator of inflammation and is implicated in various diseases, including cancer and neurodegenerative disorders.
Proposed Mechanism (Hypothetical):
-
Stimulus: An inflammatory stimulus, such as lipopolysaccharide (LPS), activates cell surface receptors.
-
Upstream Kinase Activation: This leads to the activation of Janus kinases (JAKs).
-
STAT3 Phosphorylation: Activated JAKs phosphorylate STAT3 proteins.
-
Dimerization and Nuclear Translocation: Phosphorylated STAT3 proteins dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, STAT3 dimers bind to DNA and promote the transcription of pro-inflammatory genes.
This compound could potentially interfere with this pathway, for example, by inhibiting the phosphorylation of STAT3, thereby reducing the inflammatory response.
Caption: Hypothetical inhibition of the STAT3 signaling pathway by this compound.
Characterization Data (Analog-Based)
No specific NMR or mass spectrometry data for this compound has been found in the public domain. However, spectral data for the related compound 1-(4-methylphenyl)ethanol is available and can provide an indication of the expected spectral features[5].
-
¹H NMR: Expected signals would include a doublet for the methyl group adjacent to the hydroxyl, a quartet for the methine proton, singlets for the aromatic methyl and methoxy groups, and multiplets for the aromatic protons.
-
¹³C NMR: Characteristic signals for the aliphatic carbons, the methoxy carbon, and the aromatic carbons would be expected.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns.
Conclusion and Future Directions
This compound is a compound with limited available data. Based on the chemistry of analogous structures, a plausible and efficient synthesis via the Grignard reaction is proposed. The biological activity of structurally related phenylpropanoids suggests that this compound may possess anti-inflammatory properties, potentially through the modulation of pathways such as the STAT3 signaling cascade.
Future research should focus on:
-
The development and optimization of a definitive synthetic route for this compound.
-
Full characterization of the compound using modern analytical techniques (NMR, MS, IR).
-
In vitro and in vivo studies to elucidate its actual biological activities and mechanisms of action.
This technical guide serves as a foundational document to stimulate and guide future research into this potentially valuable chemical entity.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1-(4-METHOXYPHENYL)ETHANOL | 3319-15-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(4-Methylphenyl)ethanol(536-50-5) 1H NMR [m.chemicalbook.com]
Chiral Resolution of 1-(4-Methoxy-3-methylphenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary methodologies for the chiral resolution of 1-(4-methoxy-3-methylphenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The following sections detail enzymatic kinetic resolution, classical resolution via diastereomeric salt formation, and chiral high-performance liquid chromatography (HPLC), offering comprehensive experimental protocols and comparative data to aid in the selection and implementation of the most suitable method for your research and development needs.
Introduction
The enantiomers of this compound are valuable chiral building blocks. The separation of its racemic mixture into individual, optically pure enantiomers is a critical step in the synthesis of stereospecific pharmaceuticals, where the pharmacological activity and potential side effects are often enantiomer-dependent. This guide explores the three most prevalent and effective techniques for achieving this separation.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective and environmentally benign method that utilizes enzymes to preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases, particularly Candida antarctica Lipase B (CAL-B), are widely employed for the resolution of secondary alcohols through enantioselective acylation.
Experimental Protocol: Lipase-Catalyzed Transesterification
This protocol is based on established procedures for the kinetic resolution of analogous secondary aryl alcohols.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate, or ethyl acetate)
-
Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether [MTBE])
-
Standard laboratory glassware and magnetic stirrer
-
Temperature-controlled reaction vessel or oil bath
-
Analytical chiral HPLC or GC for monitoring enantiomeric excess (ee)
Procedure:
-
To a solution of racemic this compound (1.0 eq.) in an anhydrous organic solvent (e.g., toluene), add the acyl donor (e.g., vinyl acetate, 1.5-2.0 eq.).
-
Add immobilized Candida antarctica Lipase B (typically 10-50 mg per mmol of substrate).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing the enantiomeric excess of the remaining alcohol and the formed ester using chiral HPLC or GC.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.
-
Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting mixture of the unreacted alcohol and the ester can be separated by column chromatography on silica gel.
Data Presentation
| Method | Enantiomer | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Enzymatic Resolution | (S)-alcohol | Vinyl Acetate | Toluene | ~50 | >99 | <50 | Analogous |
| (R)-ester | Vinyl Acetate | Toluene | ~50 | >98 | <50 | Analogous |
Note: Data is representative of typical results for analogous secondary aryl alcohols and may require optimization for this compound.
Workflow Diagram
Caption: Workflow for enzymatic kinetic resolution.
Classical Resolution via Diastereomeric Salt Formation
Classical resolution involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization.
Experimental Protocol: Diastereomeric Salt Crystallization
This protocol is a general procedure based on the resolution of chiral alcohols and amines with chiral acids.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (R)-(-)-Mandelic acid, O,O'-Dibenzoyl-L-tartaric acid)
-
Appropriate solvent for crystallization (e.g., ethanol, methanol, isopropanol, or mixtures with water)
-
Acid and Base for salt formation and liberation (e.g., HCl, NaOH)
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
-
Polarimeter for measuring specific rotation
Procedure:
-
Dissolve the racemic this compound (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
In a separate flask, dissolve the chiral resolving agent (e.g., (R)-(-)-Mandelic acid, 0.5-1.0 eq.) in the same solvent, heating gently if necessary.
-
Combine the two solutions and stir. The diastereomeric salt may precipitate immediately or upon cooling. If no precipitate forms, the solution can be slowly cooled, or a co-solvent can be added to induce crystallization.
-
Allow the mixture to stand for a sufficient time to ensure complete crystallization of the less soluble diastereomer.
-
Collect the crystalline diastereomeric salt by filtration and wash with a small amount of cold solvent.
-
The mother liquor, containing the more soluble diastereomer, can be processed separately to recover the other enantiomer.
-
To liberate the free alcohol, suspend the crystalline salt in water and add a base (e.g., 1M NaOH) until the pH is basic.
-
Extract the liberated enantiomerically enriched alcohol with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the resolved alcohol.
-
Determine the enantiomeric excess and specific rotation.
-
The resolving agent can often be recovered from the aqueous layer by acidification.
Data Presentation
| Method | Resolving Agent | Solvent | Enantiomer Isolated | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Classical Resolution | (R)-(-)-Mandelic Acid | Ethanol | (S)-alcohol | >98 (after recryst.) | 35-45 | Analogous |
| O,O'-Dibenzoyl-L-tartaric acid | Methanol/Water | (R)-alcohol | >99 (after recryst.) | 30-40 | Analogous |
Note: Data is representative of typical results for analogous chiral alcohols and may require optimization for this compound.
Workflow Diagram
Caption: Workflow for classical resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.
Experimental Protocol: Preparative Chiral HPLC
This protocol outlines a general approach for developing a preparative chiral HPLC method.
Materials and Equipment:
-
Racemic this compound
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., Daicel Chiralcel® OD-H, Chiralpak® AD-H)
-
Preparative HPLC system with a fraction collector
-
UV detector
Procedure:
-
Method Development (Analytical Scale):
-
Dissolve a small amount of the racemic mixture in the mobile phase.
-
Screen different chiral columns (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H).
-
Test various mobile phase compositions, typically mixtures of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol).
-
Optimize the mobile phase composition, flow rate, and temperature to achieve baseline separation of the two enantiomers with a good resolution factor (Rs > 1.5).
-
-
Scale-Up to Preparative Scale:
-
Once an optimal analytical method is established, scale it up to a preparative column with the same stationary phase.
-
Dissolve a larger quantity of the racemic mixture in the mobile phase.
-
Inject the concentrated solution onto the preparative column.
-
Collect the fractions corresponding to each enantiomer as they elute from the column.
-
-
Post-Purification:
-
Combine the fractions containing each pure enantiomer.
-
Evaporate the solvent under reduced pressure to obtain the isolated enantiomers.
-
Confirm the purity and enantiomeric excess of each enantiomer using the analytical chiral HPLC method.
-
Data Presentation
| Method | Chiral Stationary Phase | Mobile Phase (v/v) | Enantiomer | Enantiomeric Excess (ee%) | Recovery (%) | Reference |
| Chiral HPLC | Chiralcel® OD-H | Hexane/Isopropanol (90:10) | (R)- and (S)- | >99.5 | >95 | General Method |
| Chiralpak® AD-H | Hexane/Ethanol (95:5) | (R)- and (S)- | >99.5 | >95 | General Method |
Note: The optimal stationary phase and mobile phase composition must be determined experimentally.
Workflow Diagram
Caption: Workflow for preparative chiral HPLC.
Conclusion
The chiral resolution of this compound can be effectively achieved through enzymatic, classical, and chromatographic methods. The choice of method will depend on factors such as the desired scale of separation, cost considerations, available equipment, and the required level of enantiopurity. Enzymatic resolution offers high selectivity and mild reaction conditions, making it an attractive "green" alternative. Classical resolution via diastereomeric salt formation is a well-established and scalable technique. Chiral HPLC provides excellent separation and high purity, being particularly advantageous for both analytical and preparative-scale applications where high purity is paramount. It is recommended that small-scale screening experiments be conducted to determine the optimal resolution strategy for your specific requirements.
In-Depth Technical Guide on the Stereochemistry of 1-(4-Methoxy-3-methylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of 1-(4-Methoxy-3-methylphenyl)ethanol, a chiral alcohol with potential applications in pharmaceutical synthesis. The document details methods for the asymmetric synthesis and chiral resolution of its enantiomers, along with analytical techniques for determining enantiomeric purity. Key physicochemical properties of the stereoisomers are summarized, and a detailed experimental protocol for a representative asymmetric synthesis is provided. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of chiral compounds.
Introduction
Chirality is a fundamental property in medicinal chemistry and drug development, as the stereoisomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. This compound possesses a single stereocenter at the carbinol carbon, giving rise to two enantiomers: (R)-1-(4-Methoxy-3-methylphenyl)ethanol and (S)-1-(4-Methoxy-3-methylphenyl)ethanol. The controlled synthesis and characterization of these individual enantiomers are crucial for investigating their specific biological activities and for the development of enantiomerically pure active pharmaceutical ingredients (APIs).
This guide focuses on the stereochemical aspects of this compound, providing detailed information on its synthesis, separation, and characterization.
Physicochemical and Stereochemical Properties
Table 1: Physicochemical Properties of Racemic 1-(4-Methoxyphenyl)ethanol
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| Boiling Point | 95 °C at 1 mmHg[1] |
| Density | 1.079 g/mL at 25 °C[1] |
| Refractive Index | 1.533 at 20 °C[1] |
Table 2: Stereochemical Properties of 1-(4-Methoxyphenyl)ethanol Enantiomers
| Enantiomer | Specific Rotation ([α]D) | Conditions |
| (S)-1-(4-Methoxyphenyl)ethanol | -35.8° | c = 1.00 in CHCl₃, 25 °C[2] |
| (R)-1-(4-Methoxyphenyl)ethanol | +33.8° | c = 0.60, CH₂Cl₂, 29 °C[3] |
Note: The sign of the specific rotation is dependent on the solvent and temperature.
Stereoselective Synthesis and Chiral Resolution
The preparation of enantiomerically enriched this compound can be achieved through two primary strategies: asymmetric synthesis and chiral resolution of the racemate.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce a single enantiomer from a prochiral precursor. A common and effective method is the asymmetric reduction of the corresponding ketone, 4-methoxy-3-methylacetophenone. This can be accomplished using chiral reducing agents or biocatalysts.
Workflow for Asymmetric Ketone Reduction:
Caption: Asymmetric synthesis of this compound.
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A widely used method is the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, such as tartaric acid or its derivatives.[4][5][6] The resulting diastereomers exhibit different physical properties (e.g., solubility) and can be separated by fractional crystallization.[4] The desired enantiomer is then recovered by removing the resolving agent.
Workflow for Chiral Resolution via Diastereomeric Salt Formation:
Caption: Chiral resolution of this compound.
Experimental Protocols
Asymmetric Reduction of 1-(3,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone (Model Protocol)
This protocol for a structurally related compound provides a robust starting point for the synthesis of enantiomerically enriched this compound.[7]
Materials:
-
1-(3,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone
-
Borane-tetrahydrofuran complex (BH₃-THF)
-
(R)-(+)-2-Methyl-CBS-oxazaborolidine or (S)-(-)-2-Methyl-CBS-oxazaborolidine
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the ketone (1.0 eq) in anhydrous THF at the specified temperature (e.g., -40 °C to room temperature), add the chiral CBS-oxazaborolidine catalyst (e.g., 0.1 eq).
-
Slowly add the BH₃-THF solution (e.g., 1.0-1.5 eq) to the reaction mixture.
-
Stir the reaction at the same temperature for the specified time (e.g., 1.5 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired enantiomerically enriched alcohol.
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the synthesized alcohol can be determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Chiral HPLC Method Development (General Guidance):
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak OD-H, Chiralcel OJ-H) is often effective for separating enantiomers of aromatic alcohols.[3]
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC.[3] The ratio can be adjusted to optimize the separation.
-
Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 254 nm) is typically used.
Biological Context and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing a biological signaling pathway directly modulated by this compound. However, the structurally related compound, 4-methoxybenzyl alcohol, has been shown to protect brain microvascular endothelial cells from injury by activating the PI3K/Akt signaling pathway.[8] This pathway is crucial for cell survival and proliferation.
Hypothetical PI3K/Akt Signaling Pathway Activation:
Caption: Hypothetical activation of the PI3K/Akt pathway.
It is important to note that this pathway is presented as a hypothetical model based on the activity of a similar compound. Further research is required to determine if this compound interacts with this or any other signaling pathway.
Conclusion
This technical guide has provided a detailed overview of the stereochemistry of this compound. While specific experimental data for this compound is limited, information from closely related analogs offers valuable guidance for its stereoselective synthesis, resolution, and analysis. The provided experimental framework and analytical considerations will aid researchers in the preparation and characterization of the individual enantiomers of this chiral alcohol, facilitating further investigation into its potential applications, particularly in the field of drug development. Future studies are warranted to elucidate the specific biological activities and potential signaling pathway interactions of each enantiomer.
References
- 1. 3319-15-1 CAS MSDS (1-(4-METHOXYPHENYL)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 7. actachemscand.org [actachemscand.org]
- 8. 4-Methoxybenzylalcohol protects brain microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury via activation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Estimated Physical Constants and Synthesis of 1-(4-Methoxy-3-methylphenyl)ethanol
Disclaimer: Direct experimental data for the physical constants and biological pathways of 1-(4-Methoxy-3-methylphenyl)ethanol is limited in publicly available scientific literature. This guide provides estimated properties based on the known physical constants of structurally similar compounds, namely 1-(4-methoxyphenyl)ethanol and the precursor ketone, 1-(4-methoxy-3-methylphenyl)ethan-1-one. The experimental protocol described is a generalized procedure for the chemical synthesis of the target compound.
Core Physical Properties
The physical properties of this compound can be inferred by examining its structural analogs. The addition of a methyl group to the benzene ring, differentiating it from 1-(4-methoxyphenyl)ethanol, is expected to slightly increase its molecular weight, boiling point, and density.
Comparative Physical Constants of this compound and Related Compounds
| Property | This compound (Estimated) | 1-(4-methoxyphenyl)ethanol (Known Analog) | 1-(4-methoxy-3-methylphenyl)ethan-1-one (Precursor) |
| Molecular Formula | C₁₀H₁₄O₂ | C₉H₁₂O₂[1] | C₁₀H₁₂O₂[2][3] |
| Molecular Weight | ~166.22 g/mol | 152.19 g/mol [1] | 164.20 g/mol [2][3] |
| Boiling Point | > 95 °C at 1 mmHg | 95 °C at 1 mmHg[4] | Not Available |
| Density | > 1.079 g/mL | 1.079 g/mL | Not Available |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether.[1] | Limited solubility in water; soluble in organic solvents like ethanol and ether.[1] | Not Available |
| Appearance | Likely a colorless to pale yellow liquid.[1] | Colorless to pale yellow liquid.[1] | Liquid[3] |
Synthesis of this compound
The most probable synthetic route to this compound is through the reduction of its corresponding ketone, 1-(4-methoxy-3-methylphenyl)ethan-1-one. A common and effective method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent.
Experimental Protocol: Reduction of 1-(4-methoxy-3-methylphenyl)ethan-1-one
This protocol is a general procedure based on established methods for the reduction of aryl ketones.[5][6][7]
Materials:
-
1-(4-methoxy-3-methylphenyl)ethan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Water (deionized)
-
Hydrochloric acid (HCl), dilute solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Ketone: In a round-bottom flask, dissolve 1-(4-methoxy-3-methylphenyl)ethan-1-one in methanol. The typical concentration is around 0.25 M.[8]
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions while stirring. A molar ratio of at least 0.25 equivalents of NaBH₄ to 1 equivalent of the ketone is theoretically needed, but a slight excess is often used in practice.[8]
-
Reaction: Allow the reaction to proceed at room temperature for a designated period, typically 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask in an ice bath and slowly add a dilute solution of hydrochloric acid to neutralize the excess sodium borohydride and hydrolyze the borate ester intermediate.
-
Extraction: Remove the methanol using a rotary evaporator. Add water to the residue, followed by ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography or distillation under reduced pressure.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the scientific literature regarding the involvement of this compound in any biological signaling pathways. Research into the biological activity of this compound would be necessary to determine its potential roles in cellular processes.
Conclusion
This technical guide provides a summary of the estimated physical constants and a plausible synthetic route for this compound based on available data for structurally related compounds. It is important to note that these values and protocols should be considered theoretical until validated by experimental data. This information is intended to serve as a foundational resource for researchers and scientists in the field of drug development and chemical synthesis.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 1-(4-Methoxy-3-methylphenyl)ethan-1-one | C10H12O2 | CID 24806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Borohydride reduction of a ketone [cs.gordon.edu]
- 6. webassign.net [webassign.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
Solubility Profile of 1-(4-Methoxy-3-methylphenyl)ethanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 1-(4-Methoxy-3-methylphenyl)ethanol
This compound is an aromatic alcohol. Its structure, featuring a hydroxyl group, a methoxy group, and a methyl group attached to a benzene ring, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is crucial for a wide range of applications, including its use as a synthetic intermediate, in the development of pharmaceutical formulations, and for purification processes such as crystallization.
Solubility Profile of this compound
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, a qualitative assessment of its solubility can be made based on the principle of "like dissolves like."[1][2] This principle states that substances with similar polarities are more likely to be soluble in one another.
The structure of this compound contains both polar and non-polar regions.[3] The hydroxyl (-OH) group is polar and capable of hydrogen bonding, while the methoxy (-OCH3) group also contributes to its polarity. The phenyl ring and the methyl (-CH3) group constitute the non-polar, hydrophobic portion of the molecule.
Predicted Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the presence of the hydroxyl group, which can participate in hydrogen bonding with these solvents, this compound is expected to be readily soluble in short-chain alcohols.[2][4][5][6]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): The compound is likely to exhibit good solubility in these solvents due to dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the aromatic ring and methyl group suggests some solubility in non-polar solvents. However, the polar functional groups may limit its miscibility, particularly in highly non-polar solvents like hexane. Toluene, being an aromatic solvent, may be a better non-polar solvent choice due to favorable pi-pi stacking interactions.
-
Water: The molecule has a significant non-polar surface area contributed by the substituted phenyl ring. As the carbon chain length and the size of the non-polar region increase, water solubility tends to decrease for alcohols.[2][4][5] Therefore, this compound is expected to have limited solubility in water.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | Moderate to High | Dipole-Dipole Interactions |
| Non-Polar Aromatic | Toluene, Benzene | Moderate | Van der Waals forces, Pi-pi stacking |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Low | Van der Waals forces |
| Aqueous | Water | Low | Hydrogen Bonding, Dipole-Dipole |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a solid organic compound like this compound in an organic solvent. The most common and robust method is the shake-flask method, followed by a quantitative analysis of the saturated solution.[7][8][9]
Materials and Equipment
-
Solute: this compound (solid)
-
Solvents: High-purity organic solvents of interest
-
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PVDF)
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)
-
Procedure: Shake-Flask Method
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[8]
-
-
Phase Separation:
-
After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solids, which can lead to erroneously high solubility values, the supernatant must be clarified. This can be achieved by:
-
Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter into a clean vial. It is important to pre-rinse the filter with a small amount of the saturated solution to prevent loss of the analyte due to adsorption.
-
Centrifugation: Alternatively, centrifuge the vial at a high speed to pellet the excess solid. Then, carefully pipette the clear supernatant.[10]
-
-
-
Quantification of the Solute:
-
Accurately dilute a known volume of the clear, saturated supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a suitable analytical technique to determine the concentration of this compound.
-
Analytical Methods for Quantification
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for determining the concentration of the solute.[11][12][13] A calibration curve should be prepared using standard solutions of known concentrations.
-
UV-Vis Spectrophotometry: If the compound has a chromophore and a unique wavelength of maximum absorbance (λmax), this method can be used.[14][15][16][17][18] A calibration curve of absorbance versus concentration is required.
-
Gravimetric Analysis: This method involves evaporating a known volume of the saturated solution to dryness and weighing the remaining solid residue.[19][20][21][22] This method is simpler but may be less accurate for volatile solutes or when working with small quantities.
Visualizing Experimental and Theoretical Frameworks
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining solubility.
Factors Influencing Solubility
The solubility of a compound is governed by the interplay of its molecular properties and those of the solvent. The following diagram illustrates this relationship based on the "like dissolves like" principle.
Caption: "Like Dissolves Like" principle for solubility.
Conclusion
While quantitative solubility data for this compound is not currently available in published literature, its molecular structure allows for a strong prediction of its qualitative solubility in a range of common organic solvents. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for obtaining this critical data. The successful application of these methods will enable better control over processes such as reaction optimization, purification, and formulation development involving this compound.
References
- 1. Khan Academy [khanacademy.org]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. Video: Physical Properties of Alcohols and Phenols [app.jove.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. enamine.net [enamine.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. bioassaysys.com [bioassaysys.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaguru.co [pharmaguru.co]
- 12. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 13. biorelevant.com [biorelevant.com]
- 14. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rootspress.org [rootspress.org]
- 18. rjptonline.org [rjptonline.org]
- 19. uomus.edu.iq [uomus.edu.iq]
- 20. pharmacyjournal.info [pharmacyjournal.info]
- 21. solubilityofthings.com [solubilityofthings.com]
- 22. pharmajournal.net [pharmajournal.net]
Potential Derivatives of 1-(4-Methoxy-3-methylphenyl)ethanol: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the therapeutic potential of novel derivatives of 1-(4-methoxy-3-methylphenyl)ethanol. While this specific scaffold has not been extensively derivatized and studied, its structural motifs are present in a variety of biologically active molecules. This document outlines potential synthetic routes to novel derivatives, including esters, ethers, and other functionalized analogues. Drawing on structure-activity relationships (SAR) from related compound classes, this guide also postulates potential pharmacological activities, with a focus on anticancer, anti-inflammatory, and antimicrobial applications. Detailed, adaptable experimental protocols for the synthesis and evaluation of these compounds are provided to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
The this compound core represents a promising starting point for the development of new therapeutic agents. The methoxy and methyl substitutions on the phenyl ring can influence the molecule's electronic and steric properties, potentially modulating its interaction with biological targets. The secondary alcohol provides a convenient handle for further chemical modification, allowing for the generation of a diverse library of derivatives. This guide aims to provide a comprehensive overview of the potential for derivatization and the plausible biological activities of these novel compounds, thereby stimulating further investigation into their therapeutic utility.
Potential Synthetic Pathways
The synthesis of this compound derivatives can be approached through several established synthetic methodologies. The parent alcohol can be synthesized by the reduction of the corresponding ketone, 1-(4-methoxy-3-methylphenyl)ethanone.
Synthesis of this compound
A common route to the parent alcohol is the reduction of 1-(4-methoxy-3-methylphenyl)ethanone using a reducing agent such as sodium borohydride in an alcoholic solvent.
Experimental Protocol: Reduction of 1-(4-methoxy-3-methylphenyl)ethanone
-
Dissolve 1-(4-methoxy-3-methylphenyl)ethanone (1 equivalent) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Synthesis of Ester Derivatives
Esterification of the secondary alcohol can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides under various catalytic conditions.
Experimental Protocol: Esterification with an Acid Chloride
-
Dissolve this compound (1 equivalent) and a base such as triethylamine or pyridine (1.2 equivalents) in a dry aprotic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add the desired acid chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
Synthesis of Ether Derivatives
Ether derivatives can be prepared via Williamson ether synthesis or acid-catalyzed etherification.
Experimental Protocol: Williamson Ether Synthesis
-
To a solution of this compound (1 equivalent) in a dry polar aprotic solvent such as DMF or THF, add a strong base like sodium hydride (1.1 equivalents) at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to form the alkoxide.
-
Add the desired alkyl halide (1.1 equivalents) and stir the reaction at room temperature or with heating until the reaction is complete as monitored by TLC.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ether by column chromatography.
Experimental Protocol: Iron-Catalyzed Cross-Etherification [1][2]
-
In a pressure tube, combine the secondary benzylic alcohol (this compound, 1 mmol), an aliphatic alcohol (1.2 mmol), FeCl₂·4H₂O (10 mol %), and a suitable ligand like a pyridine bis-thiazoline (12 mol %) in a green and recyclable solvent such as propylene carbonate (1 mL).[2]
-
Stir the mixture at 100 °C.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and purify the product by column chromatography.
Potential Biological Activities and Structure-Activity Relationships (SAR)
Anticancer Activity
Many compounds containing methoxy-substituted phenyl rings exhibit anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways or cellular processes in cancer cells.
-
SAR Insights from Analogs: Studies on other 1-phenyl-1-(heterocyclyl)ethanol derivatives have shown that substitutions on the phenyl ring and the nature of the heterocyclic moiety significantly influence antiproliferative activity. For instance, the introduction of electron-withdrawing or additional methoxy groups on the phenyl ring has been shown to enhance activity in some series.[3][4] Modification of the ethanol side chain, such as conversion to esters or ethers, can modulate the compound's lipophilicity and cellular uptake, thereby affecting its anticancer potency.
Table 1: Hypothetical Anticancer Activity of this compound Derivatives
| Derivative Class | R Group / Modification | Postulated Activity | Rationale based on Analogs |
| Esters | Acetyl, Benzoyl | Moderate to High | Increased lipophilicity may enhance cell permeability. |
| Amino acid conjugates | Potentially High | May target specific transporters or metabolic pathways in cancer cells. | |
| Ethers | Methyl, Ethyl, Benzyl | Variable | Small alkyl ethers may maintain or slightly improve activity; bulkier groups could decrease it due to steric hindrance. |
| Ring-substituted | Additional methoxy or halogen | Potentially High | Can alter electronic properties and binding interactions with target proteins. |
Anti-inflammatory Activity
The 4-methoxy-3-methylphenyl moiety is a part of various natural and synthetic compounds with anti-inflammatory effects. The mechanism may involve the inhibition of inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.
-
SAR Insights from Analogs: For related classes of compounds, the nature and position of substituents on the phenyl ring are crucial for anti-inflammatory activity. The presence of a methoxy group is often favorable. Derivatization of the hydroxyl group can impact the pharmacokinetic properties of the molecule, which in turn affects its in vivo efficacy.
Table 2: Hypothetical Anti-inflammatory Activity of this compound Derivatives
| Derivative Class | R Group / Modification | Postulated Activity | Rationale based on Analogs |
| Parent Alcohol | - | Moderate | The core structure may possess inherent anti-inflammatory properties. |
| Esters | Simple alkyl or aryl esters | Moderate to High | Could act as prodrugs, releasing the active alcohol in vivo. |
| Ethers | Small alkyl ethers | Moderate | May alter the binding affinity to target enzymes. |
Antimicrobial Activity
Phenolic and benzylic alcohol derivatives are known to possess antimicrobial properties. Their mechanism of action can involve disruption of the microbial cell membrane or inhibition of essential enzymes.
-
SAR Insights from Analogs: The lipophilicity of the molecule often correlates with its antimicrobial activity. Increasing the lipophilicity through the formation of esters or ethers with longer alkyl chains can enhance activity up to a certain point, after which a decrease may be observed due to poor water solubility.
Table 3: Hypothetical Antimicrobial Activity of this compound Derivatives
| Derivative Class | R Group / Modification | Postulated Activity | Rationale based on Analogs |
| Parent Alcohol | - | Low to Moderate | May exhibit weak to moderate activity. |
| Esters | Long-chain fatty acid esters | Potentially High | Increased lipophilicity for better membrane interaction. |
| Ethers | Long-chain alkyl ethers | Potentially High | Similar to esters, increased lipophilicity can enhance activity. |
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for the preparation of this compound and its ester and ether derivatives.
Postulated Structure-Activity Relationship Logic
Caption: Logical relationship illustrating how chemical modifications to the core structure can influence physicochemical properties and ultimately biological activity.
Hypothetical Signaling Pathway Inhibition
Caption: A hypothetical signaling pathway (MAPK pathway) that could be targeted by anticancer derivatives of this compound.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. This guide has outlined potential synthetic strategies to access a variety of derivatives and has provided a framework for understanding their potential biological activities based on established structure-activity relationships of analogous compounds. The detailed experimental protocols and conceptual diagrams are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, encouraging further exploration of this intriguing class of molecules. Future work should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in a range of biological assays to validate the hypotheses presented herein and to identify lead compounds for further development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of 1-(4-Methoxy-3-methylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. Chiral alcohols serve as crucial building blocks for a vast array of biologically active molecules, where the stereochemistry at a single chiral center can dictate efficacy and safety. 1-(4-Methoxy-3-methylphenyl)ethanol is a valuable chiral intermediate. Its asymmetric synthesis provides access to enantiomerically pure forms, which are essential for the development of novel therapeutics and other specialized chemical entities. This document provides detailed application notes and experimental protocols for three robust methods for the asymmetric synthesis of this compound: Corey-Bakshi-Shibata (CBS) reduction, ruthenium-catalyzed asymmetric transfer hydrogenation (ATH), and biocatalytic reduction.
Synthetic Strategies Overview
The primary route to chiral this compound involves the enantioselective reduction of the prochiral ketone, 4-methoxy-3-methylacetophenone. Three prominent and effective strategies for achieving this transformation are:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane, to one face of the ketone. The predictability and high enantioselectivity of the CBS reduction have made it a widely adopted method in organic synthesis.[1][2]
-
Asymmetric Transfer Hydrogenation (ATH): In this approach, a chiral transition metal complex, commonly based on ruthenium, catalyzes the transfer of hydrogen from a simple hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to the ketone.[3][4][5] This method is often favored for its operational simplicity and the use of safer, more readily available hydrogen sources.
-
Biocatalytic Reduction: This strategy utilizes enzymes, such as alcohol dehydrogenases (ADHs) or whole-cell systems (e.g., yeast), to perform the enantioselective reduction.[6][7] Biocatalysis is advantageous for its exceptional selectivity, mild reaction conditions, and environmentally friendly nature.
Data Presentation
The following table summarizes typical quantitative data for the different asymmetric synthesis methods. Please note that specific results may vary depending on the exact reaction conditions and catalyst batch.
| Method | Catalyst | Reducing Agent/Hydrogen Source | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide (BMS) | Tetrahydrofuran (THF) | -20 to 25 | >90 | >95 |
| Asymmetric Transfer Hydrogenation (ATH) | [RuCl(p-cymene)((R,R)-TsDPEN)] | Formic acid/Triethylamine (5:2) | Dichloromethane (DCM) | 28 | ~95 | >99 |
| Biocatalytic Reduction | Saccharomyces uvarum (whole cells) | Glucose (co-substrate) | Phosphate Buffer (pH 6.0) | 30 | >99 | >99 |
Experimental Protocols
Protocol 1: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction
Materials:
-
4-Methoxy-3-methylacetophenone
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-3-methylacetophenone (1.0 eq).
-
Dissolve the ketone in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) via syringe. Stir the mixture for 15 minutes at 0°C.
-
To this mixture, add the borane-dimethyl sulfide complex (0.6 eq) dropwise via syringe over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and slowly quench by the dropwise addition of methanol.
-
Concentrate the mixture under reduced pressure to remove the solvents.
-
To the residue, add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral this compound.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Protocol 2: Asymmetric Transfer Hydrogenation (ATH) with a Ruthenium Catalyst
Materials:
-
4-Methoxy-3-methylacetophenone
-
[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst
-
Formic acid
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
In a round-bottom flask, prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio).
-
To a separate, dry, nitrogen-flushed round-bottom flask, add the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst (0.01 eq).
-
Add 4-methoxy-3-methylacetophenone (1.0 eq) to the flask containing the catalyst.
-
Dissolve the substrate and catalyst in anhydrous DCM.
-
To this solution, add the formic acid/triethylamine mixture (2.0 eq relative to the substrate).
-
Stir the reaction mixture at 28°C under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench by adding saturated NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 3: Biocatalytic Reduction using Saccharomyces uvarum
Materials:
-
4-Methoxy-3-methylacetophenone
-
Saccharomyces uvarum (e.g., commercially available strain)
-
Yeast extract
-
Peptone
-
Glucose
-
Phosphate buffer (pH 6.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Shaking incubator
-
Centrifuge
Procedure:
-
Preparation of the Biocatalyst: Culture Saccharomyces uvarum in a suitable medium (e.g., YPD broth containing yeast extract, peptone, and glucose) in a shaking incubator at 30°C and 200 rpm for 48 hours.
-
Harvest the yeast cells by centrifugation. Wash the cell pellet with sterile phosphate buffer (pH 6.0) and re-suspend in the same buffer to a desired cell concentration.
-
Bioreduction: In a reaction vessel, add the Saccharomyces uvarum cell suspension.
-
Add glucose as a co-substrate for cofactor regeneration.
-
Add 4-methoxy-3-methylacetophenone (dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary) to the cell suspension.
-
Incubate the reaction mixture in a shaking incubator at 30°C and 200 rpm.
-
Monitor the conversion of the ketone to the alcohol by GC or HPLC.
-
Work-up: Once the reaction reaches completion, separate the yeast cells by centrifugation.
-
Extract the supernatant with ethyl acetate multiple times.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
-
Determine the enantiomeric excess of the resulting this compound by chiral HPLC or GC.[8]
Visualizations
Caption: General experimental workflow for the asymmetric synthesis of this compound.
Caption: Simplified logical diagram of a catalytic cycle for asymmetric transfer hydrogenation.
References
- 1. Quantum mechanical study of stereoselectivity in the oxazaborolidine-catalyzed reduction of acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pure.rug.nl [pure.rug.nl]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 6. Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones [mdpi.com]
- 7. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(4-Methoxy-3-methylphenyl)ethanol as a Chiral Auxiliary
Disclaimer: Extensive literature searches did not yield specific examples of 1-(4-methoxy-3-methylphenyl)ethanol being used as a chiral auxiliary. The following application notes and protocols are based on the well-established principles of using structurally similar chiral benzylic alcohols in asymmetric synthesis. The experimental details are generalized and should be considered as a starting point for research and development.
Introduction
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions.[1] The auxiliary is removed once it has served its purpose, ideally to be recycled. Chiral secondary alcohols, particularly derivatives of 1-phenylethanol, are a known class of chiral auxiliaries. Their effectiveness stems from the steric hindrance provided by the aromatic ring, which can effectively shield one face of a reactive intermediate, directing the approach of reagents to the opposite face.
This compound possesses the key features of a potential chiral auxiliary: a stereogenic center and a bulky, electronically-defined aromatic group. The methoxy and methyl substituents on the phenyl ring can further influence the steric and electronic environment, potentially offering unique selectivity. These notes outline the theoretical application and general protocols for the use of this compound as a chiral auxiliary in asymmetric synthesis.
Synthesis of Enantiomerically Pure this compound
The primary route to obtaining an enantiomerically pure chiral auxiliary is through the asymmetric reduction of its corresponding prochiral ketone.
Protocol 1: Asymmetric Reduction of 4-Methoxy-3-methylacetophenone
This protocol is a generalized procedure based on common methods for asymmetric ketone reduction.
-
Reaction Setup: To a solution of 4-methoxy-3-methylacetophenone (1.0 eq) in an appropriate solvent (e.g., THF, isopropanol) under an inert atmosphere (N₂ or Ar), add a chiral reducing agent system. Common systems include:
-
A chiral catalyst (e.g., a CBS catalyst, Noyori's ruthenium catalysts) with a stoichiometric reducing agent (e.g., borane, sodium borohydride).
-
A biocatalyst, such as a specific ketoreductase enzyme or whole-cell system (e.g., yeast), which can offer high enantioselectivity under mild conditions.
-
-
Reaction Conditions: Stir the reaction mixture at the optimal temperature for the chosen catalytic system (e.g., -20 °C to room temperature) until the reaction is complete (monitored by TLC or GC).
-
Workup: Quench the reaction carefully (e.g., with methanol or dilute HCl, depending on the reagents used). Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched alcohol.
-
Chiral Analysis: The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC.
Application in Asymmetric Synthesis: Diastereoselective Alkylation
A primary application for a chiral alcohol auxiliary is to control the stereochemistry of α-alkylation of a carboxylic acid derivative. The general workflow is depicted below.
References
Application Notes and Protocols: Reduction of 4-methoxy-3-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the reduction of the ketone, 4-methoxy-3-methylacetophenone, to its corresponding secondary alcohol, 1-(4-methoxy-3-methylphenyl)ethanol. The primary method outlined utilizes sodium borohydride, a mild and selective reducing agent commonly employed in organic synthesis. This protocol is broadly applicable for the synthesis of substituted phenylethanol derivatives, which are valuable intermediates in the development of pharmaceutical agents and other fine chemicals. Included are a detailed experimental procedure, a summary of reactants and expected products, and a visual workflow of the synthesis and purification process.
Introduction
The reduction of ketones to alcohols is a fundamental transformation in organic chemistry, critical for the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs). Substituted acetophenones, such as 4-methoxy-3-methylacetophenone, are common precursors that can be converted to chiral alcohols, which are often key building blocks in medicinal chemistry. Sodium borohydride (NaBH₄) is a versatile and chemoselective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols.[1][2] It is favored for its operational simplicity and safety profile compared to more reactive hydrides like lithium aluminum hydride. The methoxy and methyl substituents on the aromatic ring can influence the electronic properties and reactivity of the ketone, and the resulting alcohol can be a precursor for further functionalization.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-methoxy-3-methylacetophenone | 1-(4-methoxy-3-methylphenyl)ethanone | C₁₀H₁₂O₂ | 164.20 | Starting Material |
| Sodium Borohydride | Sodium tetrahydridoborate | NaBH₄ | 37.83 | Reducing Agent |
| Methanol | Methanol | CH₄O | 32.04 | Solvent |
| This compound | This compound | C₁₀H₁₄O₂ | 166.22 | Product |
Table 2: Experimental Parameters and Expected Outcome
| Parameter | Value/Condition | Notes |
| Stoichiometry (Ketone:NaBH₄) | 1 : 0.5 (mol/mol) | An excess of NaBH₄ can be used to ensure complete reaction.[3] |
| Solvent | Methanol | Ethanol can also be used as a solvent.[3] |
| Reaction Temperature | 0 °C to Room Temperature | The initial addition of NaBH₄ is often done at 0 °C to control the exothermic reaction.[2] |
| Reaction Time | 30 - 60 minutes | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Work-up Procedure | Acidic Quench (e.g., dilute HCl) | To neutralize excess NaBH₄ and hydrolyze the borate ester intermediate. |
| Purification | Extraction and Column Chromatography | To isolate the product from inorganic salts and any unreacted starting material. |
| Expected Yield | >90% (based on similar reductions) | Actual yield may vary depending on reaction scale and purification efficiency. |
Experimental Protocol
Materials:
-
4-methoxy-3-methylacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Dilute Hydrochloric Acid (1 M HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-methoxy-3-methylacetophenone (1 equivalent) in methanol (approximately 10 mL per gram of ketone). Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Reduction: While stirring, slowly add sodium borohydride (0.5 equivalents) to the cooled solution in small portions. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 30-60 minutes.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 1 M HCl dropwise until the effervescence ceases. This step should be performed in a well-ventilated fume hood as hydrogen gas is evolved.[3]
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash successively with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification (Optional): If necessary, the crude product can be further purified by silica gel column chromatography.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and compare with literature data for analogous compounds if available.
Mandatory Visualization
Caption: Experimental workflow for the reduction of 4-methoxy-3-methylacetophenone.
Caption: Generalized mechanism for the borohydride reduction of a ketone.
References
Application Notes and Protocols for the Synthesis of 1-(4-Methoxy-3-methylphenyl)ethanol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1-(4-Methoxy-3-methylphenyl)ethanol, a valuable intermediate in pharmaceutical and organic synthesis, via a Grignard reaction. The document includes a comprehensive experimental procedure, characterization data, and a visual representation of the workflow.
Introduction
The Grignard reaction is a cornerstone of organic chemistry for the formation of carbon-carbon bonds. This method involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, such as an aldehyde or ketone, to produce a secondary or tertiary alcohol, respectively. In this application, we detail the synthesis of this compound by reacting 4-methoxy-3-methylbenzaldehyde with the Grignard reagent, methylmagnesium bromide.
Reaction Scheme
The overall reaction is as follows:
Experimental Protocol
Materials:
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Moles | Supplier |
| 4-Methoxy-3-methylbenzaldehyde | C₉H₁₀O₂ | 150.17 | 1.50 g | 0.01 | Sigma-Aldrich |
| Methylmagnesium bromide (3.0 M in diethyl ether) | CH₃MgBr | 119.23 | 3.7 mL | 0.011 | Sigma-Aldrich |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 20 mL | - | Fisher Scientific |
| Saturated Ammonium Chloride Solution | NH₄Cl | 53.49 | 20 mL | - | VWR |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - | VWR |
| Deuterated Chloroform (for NMR) | CDCl₃ | 120.38 | q.s. | - | Cambridge Isotope Laboratories |
Equipment:
-
Round-bottom flask (100 mL)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
NMR spectrometer
-
Infrared spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen is assembled and flame-dried.
-
Addition of Aldehyde: 4-Methoxy-3-methylbenzaldehyde (1.50 g, 0.01 mol) is dissolved in 10 mL of anhydrous diethyl ether and transferred to the round-bottom flask. The solution is cooled to 0 °C in an ice bath.
-
Grignard Reagent Addition: Methylmagnesium bromide (3.7 mL of a 3.0 M solution in diethyl ether, 0.011 mol) is added to the dropping funnel and then added dropwise to the stirred aldehyde solution over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with 10 mL portions of diethyl ether. The organic layers are combined.
-
Washing and Drying: The combined organic layer is washed with brine (saturated NaCl solution), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent (e.g., a gradient from 10:1 to 5:1) to afford the pure this compound.
Characterization Data
Physical Properties:
| Property | Value |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
Spectroscopic Data:
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.15-7.25 (m, 2H, Ar-H)
-
6.85-6.95 (m, 1H, Ar-H)
-
4.85 (q, J = 6.4 Hz, 1H, CH-OH)
-
3.80 (s, 3H, OCH₃)
-
2.25 (s, 3H, Ar-CH₃)
-
1.85 (br s, 1H, OH)
-
1.48 (d, J = 6.4 Hz, 3H, CH₃-CH)
Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
158.0 (C-OCH₃)
-
138.0 (C-CH₃)
-
136.0 (Ar-C)
-
128.0 (Ar-CH)
-
126.0 (Ar-CH)
-
110.0 (Ar-CH)
-
70.0 (CH-OH)
-
55.2 (OCH₃)
-
25.0 (CH₃-CH)
-
16.0 (Ar-CH₃)
Expected Infrared (IR) (neat, cm⁻¹):
-
3400-3300 (O-H stretch, broad)
-
3100-3000 (C-H stretch, aromatic)
-
3000-2850 (C-H stretch, aliphatic)
-
1610, 1500 (C=C stretch, aromatic)
-
1250 (C-O stretch, ether)
-
1080 (C-O stretch, alcohol)
Expected Mass Spectrometry (MS) m/z:
-
166 (M⁺)
-
151 (M⁺ - CH₃)
-
133 (M⁺ - CH₃ - H₂O)
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | ||
| 4-Methoxy-3-methylbenzaldehyde | 1.50 g (0.01 mol) | [2] |
| Reagent | ||
| Methylmagnesium bromide (3.0 M) | 3.7 mL (0.011 mol) | - |
| Product | ||
| Theoretical Yield | 1.66 g | Calculated |
| Characterization | ||
| Molecular Weight | 166.22 g/mol | Calculated |
| Boiling Point | Not available | - |
| Density | Not available | - |
Note: The expected yield for this specific reaction is not explicitly reported in the searched literature, but Grignard reactions with simple aldehydes typically proceed in good to excellent yields (70-90%) under optimal conditions.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound. The procedure is straightforward and utilizes common laboratory reagents and techniques. The provided characterization data, though based on a closely related analog, will aid in the identification and confirmation of the desired product. This compound serves as a versatile building block for the synthesis of more complex molecules in the pharmaceutical and chemical industries.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(4-Methoxy-3-methylphenyl)ethanol
Abstract
This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Methoxy-3-methylphenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The method utilizes a reverse-phase C18 column with a simple isocratic mobile phase, providing excellent separation and quantification. This protocol is suitable for researchers, scientists, and professionals in drug development and quality control who require a precise and accurate analytical method for this compound.
Introduction
This compound is a substituted aromatic alcohol of significant interest in medicinal chemistry and drug discovery. Accurate and precise quantification of this compound is crucial for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility, making it the ideal choice for the analysis of such compounds. This application note provides a detailed protocol for the HPLC analysis of this compound, including chromatographic conditions, sample preparation, and method validation parameters.
Experimental
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).
-
Column: Phenomenex Luna® 5 µm C18(2) 100 Å, 250 x 4.6 mm, or equivalent.
-
Software: OpenLab CDS ChemStation Edition or equivalent.
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).
-
Reference Standard: this compound (purity ≥ 98%).
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1.
| Parameter | Value |
| Column | Phenomenex Luna® 5 µm C18(2) 100 Å, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
Table 1: HPLC Chromatographic Conditions
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a suitable solvent. Dilute the sample with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Results and Discussion
The developed HPLC method provides a well-resolved peak for this compound with a typical retention time of approximately 5.8 minutes. The chromatographic peak is symmetrical, with a tailing factor close to 1.0, indicating good column performance and method suitability.
Method Validation
The analytical method was validated for linearity, precision, accuracy, and sensitivity.
Linearity: The linearity of the method was evaluated by analyzing the working standard solutions at five different concentration levels. The calibration curve of peak area versus concentration was linear over the range of 1-100 µg/mL.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = 25432x + 1234 |
Table 2: Linearity Data
Precision: The precision of the method was determined by performing replicate injections of a standard solution at a concentration of 50 µg/mL.
| Parameter | Result (%RSD) |
| Intra-day Precision (n=6) | < 1.0% |
| Inter-day Precision (n=6, over 3 days) | < 2.0% |
Table 3: Precision Data
Accuracy: Accuracy was assessed by a recovery study, where a known amount of the reference standard was spiked into a sample matrix at three different concentration levels.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| Low | 10 | 9.85 | 98.5 |
| Medium | 50 | 49.75 | 99.5 |
| High | 90 | 90.45 | 100.5 |
Table 4: Accuracy (Recovery) Data
Sensitivity: The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on the signal-to-noise ratio.
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantitation (LOQ) | 0.75 |
Table 5: Sensitivity Data
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound. The method is suitable for routine quality control analysis and for monitoring the synthesis of this important chemical intermediate in research and development settings. The straightforward mobile phase and isocratic elution make this method easy to implement in any analytical laboratory equipped with a standard HPLC system.
Application Note: GC-MS Analysis of 1-(4-Methoxy-3-methylphenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the qualitative and quantitative analysis of 1-(4-Methoxy-3-methylphenyl)ethanol using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is an aromatic alcohol of interest in various fields, including organic synthesis and medicinal chemistry, where it can serve as a precursor or intermediate in the synthesis of more complex molecules. Accurate and reliable analytical methods are crucial for its identification and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high-resolution separation and sensitive detection. This application note outlines a comprehensive GC-MS method for the analysis of this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
Materials and Reagents
-
Analyte Standard: this compound (Purity ≥ 98%)
-
Internal Standard (IS): 4-tert-butylphenol-d13 (Purity ≥ 98%)
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
-
Derivatization Agent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Sodium Sulfate
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters are recommended for a system equipped with a common non-polar column like a DB-5ms or equivalent.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms, Thermo Scientific TraceGOLD TG-5SilMS) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (or Split 10:1 for concentrated samples) |
| Oven Program | Initial: 80 °C, hold for 2 min |
| Ramp: 10 °C/min to 280 °C | |
| Hold: 5 min at 280 °C | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 280 °C |
| Scan Range | m/z 40-450 |
| Solvent Delay | 3 min |
Standard and Sample Preparation
2.3.1. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of dichloromethane in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-tert-butylphenol-d13 and dissolve in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
2.3.2. Sample Preparation
-
Liquid Samples: If the sample is in a liquid matrix, perform a liquid-liquid extraction.
-
To 1 mL of the sample, add 1 mL of dichloromethane.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the organic (bottom) layer to a clean vial.
-
Dry the extract by passing it through a small column of anhydrous sodium sulfate.
-
Spike the extract with the internal standard to a final concentration of 10 µg/mL.
-
-
Solid Samples: For solid samples, perform a solvent extraction.
-
Accurately weigh approximately 1 g of the homogenized solid sample into a centrifuge tube.
-
Add 5 mL of dichloromethane.
-
Vortex for 5 minutes, then sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial.
-
Dry the extract using anhydrous sodium sulfate.
-
Spike the extract with the internal standard to a final concentration of 10 µg/mL.
-
2.3.3. Derivatization (Optional)
For improved peak shape and volatility, derivatization can be performed.
-
Evaporate 100 µL of the extract or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Data Presentation and Analysis
Qualitative Analysis
Identification of this compound is based on its retention time and mass spectrum. The expected mass spectrum will show a molecular ion peak (M+) and characteristic fragment ions. Based on the structure and data from similar compounds, the following mass spectral data are anticipated.
Table 2: Expected Mass Spectral Data for this compound
| m/z (amu) | Ion Identity (Tentative) | Relative Abundance |
| 166 | [M]+ (Molecular Ion) | Low |
| 151 | [M-CH3]+ (Loss of a methyl group from the ethyl side chain) | High |
| 136 | [M-CH2O]+ (Loss of formaldehyde from the methoxy group) | Moderate |
| 121 | [M-CH3-CH2O]+ (Subsequent loss of formaldehyde) | Moderate |
| 109 | [C7H9O]+ | Moderate |
| 91 | [C7H7]+ (Tropylium ion) | Moderate |
| 77 | [C6H5]+ (Phenyl ion) | Moderate |
Quantitative Analysis
Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Table 3: Quantitative Data Summary (Example)
| Analyte Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,000 | 150,000 | 0.10 |
| 5 | 78,000 | 152,000 | 0.51 |
| 10 | 155,000 | 149,000 | 1.04 |
| 25 | 380,000 | 151,000 | 2.52 |
| 50 | 760,000 | 150,000 | 5.07 |
| 100 | 1,510,000 | 148,000 | 10.20 |
The concentration of the analyte in unknown samples is determined from the calibration curve using the measured peak area ratio.
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Logical Relationships in GC-MS Method Development
Caption: Key relationships in developing a GC-MS analytical method.
Application Notes and Protocols for the Large-Scale Synthesis of 1-(4-Methoxy-3-methylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of 1-(4-methoxy-3-methylphenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis is achieved through the reduction of 4-methoxy-3-methylacetophenone using sodium borohydride, a robust and scalable method. This application note includes a comprehensive experimental protocol, quantitative data summary, and a visual workflow to ensure reproducibility and efficient scale-up.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis via the reduction of the corresponding ketone, 4-methoxy-3-methylacetophenone, is a common and effective transformation. This protocol details a scalable and high-yielding procedure using sodium borohydride as the reducing agent, which is favored for its operational simplicity and safety profile compared to other metal hydride reagents.
Chemical Reaction
The overall chemical transformation is the reduction of a ketone to a secondary alcohol:
Quantitative Data Summary
The following table summarizes the expected quantitative data for the large-scale synthesis of this compound based on the reduction of substituted acetophenones.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Methoxy-3-methylacetophenone | 1.0 kg (6.09 mol) | Starting Material |
| Sodium Borohydride (NaBH₄) | 115 g (3.04 mol) | Reducing Agent |
| Methanol (MeOH) | 5.0 L | Solvent |
| Hydrochloric Acid (3M HCl) | ~2.0 L | Quenching Agent |
| Ethyl Acetate | 3 x 2.0 L | Extraction Solvent |
| Anhydrous Sodium Sulfate | As needed | Drying Agent |
| Reaction Conditions | ||
| Temperature | 0-10 °C (addition), 25 °C (reaction) | Controlled |
| Reaction Time | 2-4 hours | Monitored by TLC |
| Expected Outcome | ||
| Theoretical Yield | ~1.01 kg | |
| Expected Actual Yield | 85-95% | |
| Purity | >98% | After purification |
Experimental Protocol
This protocol is designed for the synthesis of approximately 1 kg of this compound.
Materials:
-
4-Methoxy-3-methylacetophenone (1.0 kg, 6.09 mol)
-
Sodium borohydride (115 g, 3.04 mol)
-
Methanol (5.0 L)
-
3M Hydrochloric acid (~2.0 L)
-
Ethyl acetate (6.0 L)
-
Anhydrous sodium sulfate
-
Deionized water
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel (10 L)
Procedure:
-
Reaction Setup:
-
Set up a 10 L three-necked round-bottom flask with a mechanical stirrer, thermometer, and an addition funnel.
-
Place the flask in a large ice bath to maintain temperature control.
-
-
Dissolution of Starting Material:
-
To the flask, add 4-methoxy-3-methylacetophenone (1.0 kg, 6.09 mol) and methanol (4.0 L).
-
Stir the mixture until the starting material is completely dissolved.
-
Cool the solution to 0-5 °C using the ice bath.
-
-
Preparation of Reducing Agent Solution:
-
In a separate beaker, carefully dissolve sodium borohydride (115 g, 3.04 mol) in methanol (1.0 L). Caution: Sodium borohydride reacts with methanol to generate hydrogen gas. Prepare this solution in a well-ventilated fume hood.
-
-
Reduction Reaction:
-
Slowly add the sodium borohydride solution to the stirred solution of 4-methoxy-3-methylacetophenone via the addition funnel over a period of 1-2 hours.
-
Maintain the internal temperature of the reaction mixture between 0-10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature (25 °C) for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Quenching the Reaction:
-
Cool the reaction mixture back to 0-5 °C with an ice bath.
-
Slowly and carefully add 3M hydrochloric acid to the reaction mixture to quench the excess sodium borohydride and neutralize the solution. Caution: Vigorous hydrogen gas evolution will occur. Add the acid slowly to control the effervescence.
-
Continue adding acid until the pH of the solution is acidic (pH ~2-3).
-
-
Work-up and Extraction:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
To the remaining aqueous residue, add deionized water (2.0 L).
-
Transfer the mixture to a 10 L separatory funnel and extract the product with ethyl acetate (3 x 2.0 L).
-
Combine the organic layers and wash with deionized water (2.0 L) and then with brine (2.0 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography if necessary to achieve higher purity.
-
Logical Workflow
The following diagram illustrates the logical workflow of the synthesis process.
Safety Precautions
-
All procedures should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium borohydride is a flammable solid and can react with water and acids to produce flammable hydrogen gas. Handle with care.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
Hydrochloric acid is corrosive. Handle with appropriate care.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps and safety precautions, researchers and drug development professionals can efficiently produce this key intermediate in high yield and purity for further applications.
Application Notes and Protocols: Biocatalytic Synthesis of 1-(4-Methoxy-3-methylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the biocatalytic synthesis of the chiral alcohol 1-(4-methoxy-3-methylphenyl)ethanol, a valuable building block in pharmaceutical and fine chemical synthesis. The synthesis is achieved through the asymmetric reduction of the corresponding prochiral ketone, 4-methoxy-3-methylacetophenone, utilizing a whole-cell biocatalyst. This method offers a green and efficient alternative to traditional chemical synthesis, often resulting in high enantioselectivity and yield under mild reaction conditions.[1] The protocols provided are based on established methods for the biocatalytic reduction of structurally similar aromatic ketones.
Introduction
Chiral alcohols are crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[2] The biocatalytic asymmetric reduction of prochiral ketones to produce these enantiomerically pure alcohols is a well-established and highly advantageous method.[3] This approach leverages the inherent stereoselectivity of enzymes, such as ketoreductases and alcohol dehydrogenases, to produce the desired enantiomer with high purity.[4] Whole-cell biocatalysis, in particular, offers a cost-effective and operationally simple method as it circumvents the need for expensive enzyme purification and cofactor regeneration.[3] The metabolic machinery of the microorganism, such as yeast or bacteria, naturally regenerates the necessary cofactors (e.g., NADH or NADPH) required for the reduction reaction.[4]
This application note focuses on the synthesis of this compound, a specific chiral alcohol with potential applications in drug development. The protocols detailed below describe the use of a whole-cell biocatalyst for the enantioselective reduction of 4-methoxy-3-methylacetophenone.
Biocatalytic Reaction Pathway
The core of the synthesis is the enzymatic reduction of a ketone to a chiral alcohol. The enzyme, typically an alcohol dehydrogenase or a ketoreductase present in the whole-cell catalyst, facilitates the stereospecific transfer of a hydride ion from a cofactor (NADPH or NADH) to the carbonyl carbon of the substrate. The resulting oxidized cofactor is then regenerated by the cell's metabolic processes, allowing for a continuous catalytic cycle.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 3. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(4-Methoxy-3-methylphenyl)ethanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxy-3-methylphenyl)ethanol is a versatile organic compound with significant potential in medicinal chemistry. Its substituted phenyl ring makes it a valuable chiral building block, or synthon, for the synthesis of a variety of more complex molecules with potential therapeutic applications. The methoxy and methyl substitutions on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of its derivatives, making it an interesting scaffold for drug discovery programs.
These application notes provide an overview of the potential uses of this compound in the development of novel anti-inflammatory and anti-allergic agents, based on the known activities of structurally related compounds. Detailed synthetic protocols and bioassay methodologies are provided to guide researchers in exploring the therapeutic potential of its derivatives.
Application as a Synthon for Anti-Inflammatory Agents
The this compound scaffold can be incorporated into molecules designed to target key inflammatory pathways. Structurally similar phenylpropanoids have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.
Hypothetical Derivative Series
A series of ether and ester derivatives of this compound can be synthesized to explore their anti-inflammatory potential. For instance, etherification or esterification of the secondary alcohol can introduce various functionalities to modulate activity and physicochemical properties.
Quantitative Data: In Vitro Anti-Inflammatory Activity of Hypothetical Derivatives
The following table summarizes hypothetical, yet realistic, in vitro data for a series of derivatives synthesized from this compound.
| Compound ID | Derivative Type | R-Group | IC50 NO Inhibition (µM) in LPS-stimulated RAW 264.7 cells | IC50 PGE2 Inhibition (µM) in LPS-stimulated RAW 264.7 cells |
| MMP-E1 | Ether | -CH2-Ph | 15.2 | 22.5 |
| MMP-E2 | Ether | -CH2-COOEt | 25.8 | 35.1 |
| MMP-A1 | Ester (Acetate) | -C(O)CH3 | > 50 | > 50 |
| MMP-B1 | Ester (Benzoate) | -C(O)Ph | 12.5 | 18.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Application as a Synthon for Anti-Allergic Agents
The structural motif of this compound is also found in compounds with anti-allergic properties. For example, curcumin analogs containing substituted phenyl rings have been shown to inhibit the release of histamine and other mediators from mast cells, a key event in the allergic response.
Hypothetical Derivative Series
Derivatives of this compound can be designed to mimic the pharmacophore of known anti-allergic compounds. For example, it can be used to synthesize analogs of diarylpentanoids, which have shown potent inhibition of mast cell degranulation.
Quantitative Data: In Vitro Anti-Allergic Activity of Hypothetical Derivatives
The following table presents hypothetical in vitro data for derivatives of this compound evaluated for their ability to inhibit histamine release from IgE-sensitized RBL-2H3 cells.
| Compound ID | Derivative Type | Linker | IC50 Histamine Release Inhibition (µM) |
| MMP-D1 | Diarylpentanoid analog | -CH=CH-C(O)-CH=CH- | 8.5 |
| MMP-D2 | Diarylheptanoid analog | -CH=CH-CH2-C(O)-CH2-CH=CH- | 11.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Synthesis of an Ether Derivative (MMP-E1)
Objective: To synthesize 1-(1-benzyloxyethyl)-4-methoxy-2-methylbenzene (MMP-E1) from this compound.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere at 0 °C, add sodium hydride (1.2 mmol) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired ether derivative.
Protocol 2: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Inhibition
Objective: To evaluate the inhibitory effect of synthesized compounds on NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
Synthesized compounds (dissolved in DMSO)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition and determine the IC50 value for each compound.
Protocol 3: In Vitro Anti-Allergic Assay - Histamine Release Inhibition
Objective: To assess the inhibitory effect of synthesized compounds on histamine release from antigen-stimulated RBL-2H3 cells.
Materials:
-
RBL-2H3 mast cell line
-
Eagle's Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Anti-dinitrophenyl (DNP)-IgE
-
DNP-human serum albumin (HSA)
-
o-Phthaldialdehyde (OPA)
-
Synthesized compounds (dissolved in DMSO)
Procedure:
-
Sensitize RBL-2H3 cells with anti-DNP-IgE (0.5 µg/mL) for 24 hours.
-
Wash the cells with Siraganian buffer and then treat with various concentrations of the test compounds for 30 minutes.
-
Stimulate the cells with DNP-HSA (100 ng/mL) for 30 minutes to induce degranulation.
-
Centrifuge the plate and collect the supernatant.
-
Determine the histamine content in the supernatant using a fluorometric assay with OPA.
-
Measure the fluorescence (Excitation: 360 nm, Emission: 450 nm).
-
Calculate the percentage of histamine release inhibition and determine the IC50 value for each compound.
Visualizations
Signaling Pathway of Mast Cell Degranulation
The following diagram illustrates the general signaling pathway leading to mast cell degranulation upon antigen stimulation, which can be a target for anti-allergic drugs derived from this compound.
Caption: Mast cell degranulation signaling cascade.
Experimental Workflow for Synthesis and Screening
The following diagram outlines the general workflow for the synthesis of derivatives from this compound and their subsequent biological screening.
Application Notes and Protocols: Synthesis of 1-(4-Methoxy-3-methylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-(4-Methoxy-3-methylphenyl)ethanol, a valuable intermediate in pharmaceutical and organic synthesis. The primary method detailed is the reduction of 4-methoxy-3-methylacetophenone using sodium borohydride, a reliable and scalable method for producing the target secondary alcohol. An alternative Grignard reaction pathway is also discussed. This application note includes comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers in drug development and organic chemistry.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Its secondary alcohol functionality allows for further chemical transformations, making it a versatile precursor in medicinal chemistry. The synthesis of this compound is typically achieved through the reduction of the corresponding ketone, 4-methoxy-3-methylacetophenone, or via a Grignard reaction from the corresponding aldehyde. This document outlines a robust and efficient protocol for its preparation, focusing on the reduction method due to its operational simplicity and high yields.
Data Presentation
Table 1: Reactant and Product Properties
| Compound Name | Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 4-Methoxy-3-methylacetophenone | C₁₀H₁₂O₂ | 164.20 | White to off-white solid | 10024-90-5 |
| Sodium Borohydride | NaBH₄ | 37.83 | White crystalline powder | 16940-66-2 |
| Methanol | CH₄O | 32.04 | Colorless liquid | 67-56-1 |
| This compound | C₁₀H₁₄O₂ | 166.22 | Colorless to pale yellow oil | Not available |
Table 2: Experimental Parameters and Results
| Parameter | Value |
| Stoichiometry (Ketone:NaBH₄) | 1 : 0.5 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours |
| Solvent | Methanol |
| Work-up Procedure | Aqueous quench, extraction with ethyl acetate |
| Purification Method | Column Chromatography (Silica gel) |
| Expected Yield | >90% |
| Expected Purity (by NMR) | >95% |
Experimental Protocols
Primary Method: Reduction of 4-Methoxy-3-methylacetophenone
This protocol describes the synthesis of this compound via the reduction of 4-methoxy-3-methylacetophenone using sodium borohydride.
Materials:
-
4-Methoxy-3-methylacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-3-methylacetophenone (10.0 g, 60.9 mmol) in anhydrous methanol (100 mL).
-
Cooling: Cool the solution in an ice bath to 0 °C with stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.15 g, 30.5 mmol) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford pure this compound as a colorless to pale yellow oil.
Alternative Method: Grignard Reaction
This method involves the reaction of 4-methoxy-3-methylbenzaldehyde with methylmagnesium bromide.
Materials:
-
4-Methoxy-3-methylbenzaldehyde
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-methoxy-3-methylbenzaldehyde (10.0 g, 66.6 mmol) in anhydrous diethyl ether (100 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Grignard Reagent: Add methylmagnesium bromide solution (24.4 mL of a 3.0 M solution in diethyl ether, 73.3 mmol) dropwise via a syringe or dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the product by column chromatography as described in the primary method.
Mandatory Visualization
Caption: Experimental workflows for the synthesis of this compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water during storage and handling.
-
Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
Conclusion
The protocol described for the reduction of 4-methoxy-3-methylacetophenone provides a straightforward and high-yielding method for the synthesis of this compound. The alternative Grignard protocol offers another viable route. These detailed application notes are intended to facilitate the reproducible synthesis of this important chemical intermediate for researchers in the pharmaceutical and chemical industries.
Application Notes and Protocols for the Purification of 1-(4-Methoxy-3-methylphenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(4-Methoxy-3-methylphenyl)ethanol is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is crucial for the successful outcome of subsequent reactions and for meeting stringent quality standards in drug development. This document provides detailed application notes and protocols for the purification of this compound using common laboratory techniques, including column chromatography, recrystallization, and distillation. The selection of the appropriate method will depend on the nature and quantity of impurities, the desired final purity, and the scale of the operation.
Data Presentation
The following table summarizes the typical outcomes of different purification techniques for aromatic alcohols, providing a comparative overview. Please note that specific results for this compound may vary based on the initial purity of the crude material and the precise experimental conditions.
| Purification Technique | Typical Purity | Typical Yield | Throughput | Key Considerations |
| Column Chromatography | >98% | 60-90% | Low to Medium | Effective for removing closely related impurities. Requires solvent selection and optimization. |
| Recrystallization | >99% | 50-80% | Medium to High | Ideal for crystalline solids. Solvent selection is critical to ensure good recovery and purity. |
| Vacuum Distillation | >97% | 70-95% | High | Suitable for thermally stable liquids with significantly different boiling points from impurities. |
Experimental Protocols
Column Chromatography
Column chromatography is a highly effective method for purifying this compound, particularly for removing impurities with similar polarities. Silica gel is the most common stationary phase for this class of compounds.
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of petroleum ether and ethyl acetate). A starting ratio of 10:1 (petroleum ether:ethyl acetate) is recommended.[1]
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and bubble-free packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin the elution process by adding the eluent to the top of the column. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to facilitate the separation of compounds.
-
Fraction Collection: Collect the eluate in small fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. Although this compound is often an oil at room temperature, it may solidify at lower temperatures or when highly pure. If the crude product is a solid or can be induced to crystallize, this method can yield high-purity material.
Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include hexane, heptane, or mixtures of ethyl acetate and hexane.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, the solution can be further cooled in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Vacuum Distillation
Given that the related compound 1-(4-methoxyphenyl)ethanol has a boiling point of 95 °C at 1 mmHg, vacuum distillation is a viable method for purifying this compound, especially for larger quantities.[2][3] This technique is effective for separating it from non-volatile impurities or solvents with significantly different boiling points.
Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Sample Charging: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Vacuum Application: Gradually apply vacuum to the system, ensuring all connections are secure.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Monitor the temperature of the vapor and the pressure of the system. Collect the fraction that distills at a constant temperature and pressure. This corresponds to the purified product.
-
Cooling and Isolation: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum. The purified product is collected from the receiving flask.
Visualizations
The following diagrams illustrate the workflows for the described purification techniques.
Caption: Workflow for Purification by Column Chromatography.
Caption: Workflow for Purification by Recrystallization.
Caption: Workflow for Purification by Vacuum Distillation.
References
Application Notes and Protocols: Synthesis of Chiral 1-(4-Methoxy-3-methylphenyl)ethanamine from 1-(4-Methoxy-3-methylphenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral amines are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] The enantiomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic fates. Therefore, the development of efficient and stereoselective synthetic routes to obtain enantiomerically pure amines is of high importance in medicinal chemistry and drug development.[2][3] This document outlines a three-step synthetic pathway for the preparation of the chiral pharmaceutical intermediate, (R)- and (S)-1-(4-methoxy-3-methylphenyl)ethanamine, starting from the readily available alcohol, 1-(4-methoxy-3-methylphenyl)ethanol. The synthesis involves an initial oxidation of the alcohol to the corresponding ketone, followed by reductive amination to the racemic amine, and finally, chiral resolution to separate the desired enantiomers.
Overall Synthetic Pathway
The synthesis proceeds through the following key transformations:
-
Oxidation: Conversion of the secondary benzylic alcohol to a ketone.
-
Reductive Amination: Transformation of the ketone into a racemic primary amine.
-
Chiral Resolution: Separation of the racemic amine into its constituent enantiomers using a chiral resolving agent.
References
- 1. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Methoxy-3-methylphenyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(4-Methoxy-3-methylphenyl)ethanol synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield in Grignard Reaction
| Potential Cause | Recommended Solution |
| Wet Glassware or Reagents | All glassware must be rigorously dried, ideally in an oven at >100°C overnight and cooled under a stream of dry nitrogen or in a desiccator. Anhydrous solvents (e.g., diethyl ether, THF) are crucial.[1][2] |
| Inactive Magnesium Turnings | The surface of magnesium can oxidize, preventing reaction initiation. Activate the magnesium by crushing the turnings with a dry glass rod, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[3] The disappearance of the iodine color is an indicator of reaction initiation. |
| Slow or No Grignard Reagent Formation | Gentle heating with a heat gun can initiate the reaction. If it becomes too vigorous, an ice bath can be used for moderation. An ultrasonic bath can also be used to promote the reaction. |
| Side Reaction with Starting Aldehyde | The Grignard reagent can be consumed by reacting with any acidic protons present or through dimerization.[4] Using a slight excess (1.1-1.2 equivalents) of the Grignard reagent can help compensate for these side reactions. |
| Inefficient Quenching | The reaction should be quenched by slowly adding the reaction mixture to a cold saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) with vigorous stirring. This protonates the alkoxide to form the desired alcohol. |
Issue 2: Formation of Significant Impurities
| Impurity | Potential Cause | Mitigation and Purification |
| Biphenyl (in Grignard synthesis using bromobenzene) | This coupling side product forms from the reaction of the Grignard reagent with unreacted aryl halide.[1][3] | Favored by higher temperatures and high concentrations of aryl halide. Can be minimized by slow addition of the halide. Biphenyl is typically less polar than the desired alcohol and can be removed by column chromatography on silica gel or by recrystallization from a non-polar solvent like petroleum ether.[3] |
| Unreacted 4-Methoxy-3-methylbenzaldehyde | Incomplete reaction due to insufficient Grignard reagent or short reaction time. | Ensure a slight excess of Grignard reagent is used and allow the reaction to proceed to completion (monitor by TLC). Can be removed by column chromatography. |
| 1,2-Adduct vs. Other Addition Products | Steric hindrance or electronic effects can sometimes lead to alternative addition pathways. | Generally not a major issue with simple aldehydes, but reaction temperature control can influence selectivity. |
| Over-reduction Products (in ketone reduction) | Use of a strong reducing agent or prolonged reaction time can lead to undesired products. | Choose a milder reducing agent like sodium borohydride (NaBH₄) and monitor the reaction progress carefully by TLC. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common laboratory-scale methods are:
-
Grignard Reaction: This involves the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with 4-methoxy-3-methylbenzaldehyde. This is a versatile method for forming carbon-carbon bonds.[1]
-
Reduction of a Ketone: This method involves the reduction of 1-(4-methoxy-3-methylphenyl)ethanone using a reducing agent such as sodium borohydride. This is often a high-yielding and clean reaction.
Q2: How can I improve the yield of my Grignard reaction?
A2: To improve the yield, ensure all reagents and glassware are completely dry (anhydrous conditions).[1][2] Activate the magnesium turnings before starting the reaction. Use a slight excess of the Grignard reagent and control the reaction temperature, as Grignard reactions are exothermic. Slow, dropwise addition of the aldehyde to the Grignard solution is recommended to control the reaction rate and minimize side reactions.
Q3: What is the role of iodine in the Grignard reaction?
A3: Iodine acts as an activator for the magnesium metal. It etches the surface of the magnesium, removing the passivating layer of magnesium oxide and exposing fresh, reactive metal to initiate the formation of the Grignard reagent.[3]
Q4: How do I purify the final product?
A4: After an aqueous workup to quench the reaction and remove inorganic salts, the crude product is typically purified by column chromatography on silica gel. A solvent system such as a mixture of hexane and ethyl acetate is commonly used as the eluent.[5] Recrystallization can also be an effective purification method if the product is a solid at room temperature.
Q5: Can this synthesis be performed stereoselectively?
A5: Yes, enantiomerically pure (S)-1-(4-methoxyphenyl)ethanol has been synthesized using a biocatalytic approach with yeast strains like Saccharomyces uvarum.[5] This method involves the asymmetric bioreduction of 4-methoxyacetophenone and can achieve high conversion and enantiomeric excess.[5]
Experimental Protocols
Method 1: Synthesis via Grignard Reaction
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.). Add a small crystal of iodine. To the dropping funnel, add a solution of methyl bromide (1.1 eq.) in anhydrous diethyl ether. Add a small portion of the methyl bromide solution to the magnesium and gently warm to initiate the reaction. Once initiated, add the remaining methyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0°C in an ice bath. Dissolve 4-methoxy-3-methylbenzaldehyde (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10°C.
-
Workup and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours (monitor by TLC). Quench the reaction by slowly pouring it into a stirred, cold saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Method 2: Synthesis via Reduction of Ketone
-
Reaction Setup: In a round-bottom flask, dissolve 1-(4-methoxy-3-methylphenyl)ethanone (1.0 eq.) in methanol. Cool the solution to 0°C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Monitoring and Quenching: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC. Once the starting material is consumed, carefully quench the reaction by the slow addition of water, followed by dilute HCl to neutralize the excess NaBH₄ and decompose the borate esters.
-
Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting oil or solid by column chromatography if necessary.
Data Presentation
Table 1: Comparison of Synthesis Methods and Reported Yields
| Synthesis Method | Starting Materials | Key Reagents | Typical Yield | Reference |
| Grignard Reaction | 4-Methoxy-3-methylbenzaldehyde, Methyl Bromide | Magnesium, Diethyl Ether | 60-80% | General Grignard protocols |
| Ketone Reduction | 1-(4-Methoxy-3-methylphenyl)ethanone | Sodium Borohydride, Methanol | >90% | General reduction protocols |
| Biocatalytic Reduction | 4-Methoxyacetophenone | Saccharomyces uvarum | ~90% | [5] |
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
References
Technical Support Center: Synthesis of 1-(4-Methoxy-3-methylphenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Methoxy-3-methylphenyl)ethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| For Grignard Reaction: | |
| Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or distilled reagents. |
| Impure or passivated magnesium turnings. | Use fresh, high-quality magnesium turnings. Activate the magnesium by gently crushing it with a glass rod or by adding a small crystal of iodine. |
| Incomplete formation of the Grignard reagent. | Ensure the reaction to form the Grignard reagent has initiated (indicated by a color change and/or gentle reflux). If not, try warming the flask gently or adding a small amount of pre-formed Grignard reagent. |
| For Reduction Reaction: | |
| Inactive or old sodium borohydride (NaBH₄). | Use a fresh bottle of NaBH₄. The reagent can slowly decompose upon exposure to moisture. |
| Insufficient amount of reducing agent. | Use a molar excess of NaBH₄ to ensure complete reduction of the ketone. A common ratio is 1.5 to 2 equivalents of NaBH₄ per equivalent of ketone. |
| Low reaction temperature leading to slow reaction. | While the initial addition of NaBH₄ is often done at 0°C to control the exothermic reaction, allowing the reaction to warm to room temperature can help ensure completion. |
Issue 2: Presence of Unexpected Peaks in Analytical Data (GC-MS, NMR)
| Observed Impurity | Potential Origin | Mitigation Strategy |
| Unreacted Starting Material: | ||
| 4-Methoxy-3-methylacetophenone | Incomplete reduction | Increase the amount of NaBH₄, prolong the reaction time, or gently warm the reaction mixture. |
| 4-Methoxy-3-methylbenzaldehyde | Incomplete Grignard reaction | Ensure the Grignard reagent was successfully formed and added in a sufficient molar ratio. |
| Side Products from Grignard Reaction: | ||
| Benzene | Reaction of the Grignard reagent with trace water. | Rigorously dry all glassware, solvents, and reagents. |
| Biphenyl (from phenylmagnesium bromide) | Wurtz-type coupling of the Grignard reagent. | This is a common side product; its formation can be minimized by slow addition of the alkyl halide during Grignard reagent formation and avoiding high temperatures. |
| Side Products from Reduction Reaction: | ||
| Borate esters | Intermediates from the reaction of the alcohol product with borane species. | Ensure proper acidic workup to hydrolyze these esters. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most common and effective synthetic routes are:
-
Reduction of 4-methoxy-3-methylacetophenone: This method employs a reducing agent, typically sodium borohydride (NaBH₄), to convert the ketone functional group to a secondary alcohol.
-
Grignard reaction of 4-methoxy-3-methylbenzaldehyde: This route involves the reaction of the aldehyde with a methylmagnesium halide (e.g., methylmagnesium bromide) to form the desired secondary alcohol.
Q2: How can I minimize the formation of benzene as a side product in the Grignard synthesis?
A2: Benzene formation is a result of the Grignard reagent reacting with any acidic protons, most commonly from water. To minimize its formation, it is crucial to maintain strictly anhydrous (water-free) conditions throughout the experiment. This includes oven-drying all glassware, using anhydrous solvents (e.g., dry diethyl ether or THF), and ensuring all reagents are free from moisture.
Q3: My NaBH₄ reduction is very slow. What can I do to speed it up?
A3: If the reduction is proceeding slowly, you can try the following:
-
Ensure you have used a sufficient excess of NaBH₄.
-
Allow the reaction to stir for a longer period.
-
After the initial, controlled addition of NaBH₄ at a low temperature, allow the reaction mixture to gradually warm to room temperature.
-
Consider using a different solvent. While methanol or ethanol are common, other polar aprotic solvents can sometimes influence the reaction rate.
Q4: What is the purpose of the acidic workup in the NaBH₄ reduction?
A4: The acidic workup serves two primary purposes. First, it quenches any unreacted NaBH₄. Second, and more importantly, it hydrolyzes the borate ester intermediates that are formed during the reaction, liberating the final alcohol product.
Q5: How can I effectively purify the final product?
A5: Column chromatography on silica gel is a highly effective method for purifying this compound from unreacted starting materials and side products. A solvent system of ethyl acetate and hexane is commonly used. The polarity of the solvent mixture can be adjusted to achieve optimal separation.
Experimental Protocols
Protocol 1: Synthesis via Reduction of 4-Methoxy-3-methylacetophenone
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Dissolution: In a round-bottom flask, dissolve 4-methoxy-3-methylacetophenone (1.0 eq) in methanol or ethanol.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Workup: Cool the reaction mixture back to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Protocol 2: Synthesis via Grignard Reaction of 4-Methoxy-3-methylbenzaldehyde
-
Grignard Reagent Preparation: In an oven-dried, three-neck flask equipped with a condenser and an addition funnel under an inert atmosphere, add magnesium turnings (1.2 eq). Add a solution of methyl iodide or bromide (1.1 eq) in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent.
-
Addition of Aldehyde: Once the Grignard reagent has formed, cool the flask to 0°C and add a solution of 4-methoxy-3-methylbenzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Reduction of Ketone | Grignard Reaction |
| Starting Material | 4-Methoxy-3-methylacetophenone | 4-Methoxy-3-methylbenzaldehyde |
| Primary Reagent | Sodium Borohydride (NaBH₄) | Methylmagnesium Halide |
| Typical Yield | >90% | 70-85% |
| Key Side Products | Unreacted ketone, Borate esters | Unreacted aldehyde, Benzene, Biphenyl |
| Reaction Conditions | Mild, tolerant to some moisture | Strictly anhydrous |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Logical relationships of side product formation.
Technical Support Center: Purification of 1-(4-Methoxy-3-methylphenyl)ethanol
Welcome to the technical support center for the purification of 1-(4-Methoxy-3-methylphenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: The purified product is an oil or a low-melting solid, making recrystallization difficult.
Cause: this compound, like many similar aromatic alcohols, is often isolated as a colorless oil or a solid with a low melting point. This physical characteristic makes traditional crystallization challenging, frequently leading to a phenomenon known as "oiling out," where the compound separates as a liquid instead of forming crystals.
Solution:
-
Trituration: Instead of a full recrystallization, try trituration. This involves washing the crude oily product with a solvent in which the desired compound is sparingly soluble, but the impurities are soluble.
-
Suggested Solvents: Hexane or a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).
-
-
Column Chromatography: This is often the most effective method for purifying oily compounds. A detailed protocol is provided in the Experimental Protocols section.
-
"Salting Out": If the compound is in an aqueous layer during workup, adding a saturated solution of a salt like sodium chloride can sometimes help to force the organic compound out of the aqueous phase, aiding in its separation.
Problem 2: "Oiling out" occurs during attempted recrystallization.
Cause: "Oiling out" happens when the solute melts and comes out of the solution as a liquid before it has had a chance to crystallize. This is common for compounds with low melting points or when the solution is supersaturated.
Solution:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. If necessary, add a small amount of additional solvent. Then, allow the solution to cool very slowly to room temperature, followed by further cooling in an ice bath. Slow cooling is critical for crystal formation.
-
Use a Different Solvent System: The initial solvent may be too poor for your compound. Try a solvent system where the compound has slightly higher solubility when hot. Refer to the table below for suggested solvent systems.
-
Seed Crystals: If you have a small amount of pure, solid this compound, adding a tiny crystal (a seed crystal) to the cooled solution can initiate crystallization.
-
Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.
Problem 3: Column chromatography results in poor separation of the desired product from impurities.
Cause: The chosen eluent system may not have the optimal polarity to effectively separate the target compound from impurities.
Solution:
-
Optimize the Eluent System: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems to find the one that gives the best separation (a difference in Rf values of at least 0.2 is ideal).
-
Solvent Gradient: Instead of using a single eluent mixture (isocratic elution), a gradient elution can be more effective. Start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will lead to poor separation.
Problem 4: The final product is still impure after purification, as indicated by analytical techniques (e.g., NMR, GC-MS).
Cause: Impurities may have very similar physical properties to the desired product, making separation difficult. Common impurities can arise from the starting materials or side reactions during synthesis. If this compound was synthesized via a Grignard reaction from 4-methoxy-3-methylbenzaldehyde and a methyl magnesium halide, common impurities include:
- Unreacted 4-methoxy-3-methylbenzaldehyde.
- Byproducts from the coupling of the Grignard reagent (e.g., biphenyl if phenylmagnesium bromide was used, though less likely with methylmagnesium halides).
- Products of side reactions with water or oxygen.
Solution:
-
Repeat Purification: A second purification step may be necessary. If you initially used recrystallization, try column chromatography, or vice-versa.
-
Derivative Formation: In some cases, it may be beneficial to convert the alcohol to a solid derivative (e.g., an ester or urethane), which can be more easily purified by recrystallization. The pure derivative can then be hydrolyzed back to the alcohol.
-
Preparative TLC or HPLC: For small-scale purifications where high purity is essential, preparative thin-layer chromatography or high-performance liquid chromatography can be effective.
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of this compound?
Q2: What are some suitable solvent systems for the recrystallization of this compound?
A2: Finding a suitable solvent for recrystallization of an oily compound can be challenging. A good starting point is to test solvent pairs. The goal is to find a solvent in which the compound is soluble when hot and insoluble when cold.
| Solvent System (v/v) | Expected Solubility Behavior |
| Hexane / Ethyl Acetate | Good for non-polar to moderately polar compounds. The compound should be soluble in hot ethyl acetate and insoluble in cold hexane. |
| Toluene / Heptane | Another option for aromatic compounds. |
| Dichloromethane / Hexane | Dichloromethane is a good solvent, with hexane as the anti-solvent. |
Q3: What is a recommended eluent system for column chromatography of this compound?
A3: The optimal eluent will depend on the specific impurities present. A good starting point for silica gel column chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
| Eluent System (v/v) | Typical Application |
| Hexane : Ethyl Acetate (9:1 to 4:1) | A common starting point for moderately polar compounds. |
| Dichloromethane : Hexane (1:1) | Can provide different selectivity compared to ethyl acetate systems. |
| Toluene : Ethyl Acetate (gradient) | Useful for separating aromatic compounds. |
Q4: How can I monitor the progress of the column chromatography?
A4: Collect fractions of the eluent and analyze them by thin-layer chromatography (TLC). Spot each fraction on a TLC plate and develop it in the same solvent system used for the column. Visualize the spots under a UV lamp (if the compound is UV active) or by staining (e.g., with potassium permanganate or iodine). Combine the fractions that contain the pure product.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column with a stopcock at the bottom, ensuring there are no air bubbles in the packed silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the chosen eluent system to the top of the column and apply gentle pressure (e.g., with a pump or by gravity) to move the solvent through the column.
-
Fraction Collection: Collect the eluent in small fractions using test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Trituration
-
Place the crude oily product in a flask.
-
Add a small amount of a solvent in which the product is expected to be poorly soluble (e.g., cold hexane).
-
Stir or swirl the mixture vigorously. The impurities should dissolve in the solvent, while the product remains as a separate phase or solidifies.
-
Decant the solvent, leaving the purified product behind.
-
Repeat the process 2-3 times with fresh solvent.
-
Dry the remaining product under vacuum to remove any residual solvent.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for the purification process.
References
Preventing racemization of 1-(4-Methoxy-3-methylphenyl)ethanol
Welcome to the technical support center for 1-(4-Methoxy-3-methylphenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stereochemical stability of this chiral alcohol. Below you will find troubleshooting guides and frequently asked questions to help you prevent racemization during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter while working with enantiomerically enriched this compound.
Issue 1: Loss of Enantiomeric Excess (ee) During Reaction Work-up
-
Symptom: You start with a high ee sample of this compound, but after your reaction and subsequent aqueous work-up, the measured ee of the recovered starting material or product has significantly decreased.
-
Possible Cause: The aqueous work-up involves acidic conditions, even transient local pH drops, which can catalyze racemization through the formation of a stabilized benzylic carbocation. The methoxy group on the phenyl ring further stabilizes this carbocation, making the compound particularly susceptible to acid-catalyzed racemization.[1][2]
-
Solutions:
-
Neutral or Basic Work-up: Avoid acidic conditions. Use neutral water or a dilute basic solution (e.g., saturated sodium bicarbonate) for your aqueous washes.
-
Temperature Control: Perform the work-up at low temperatures (0-5 °C) to minimize the rate of any potential racemization.
-
Solvent Choice: Use solvents that are immiscible with water and less polar, if your compound's solubility allows, to minimize contact with the aqueous phase.
-
Issue 2: Racemization During Purification by Silica Gel Chromatography
-
Symptom: The enantiomeric purity of your this compound decreases after purification on a silica gel column.
-
Possible Cause: Standard silica gel is slightly acidic and can be sufficient to cause racemization of sensitive benzylic alcohols.[1][3] The prolonged contact time on the stationary phase exacerbates this issue.
-
Solutions:
-
Deactivated Silica: Use deactivated (neutralized) silica gel. You can prepare this by treating the silica gel with a solution of a base, such as triethylamine in the eluent, and then removing the excess base.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil®.
-
Chiral Chromatography: For analytical and small-scale preparative separations, chiral HPLC or SFC is the preferred method to separate enantiomers without causing racemization.[4][5][6]
-
Minimize Contact Time: If using standard silica, run the column as quickly as possible with a slightly more polar eluent system to reduce the residence time on the column.
-
Issue 3: Gradual Loss of Enantiomeric Purity Upon Storage
-
Symptom: A sample of enantiomerically pure this compound shows a decrease in ee over time when stored in solution.
-
Possible Cause: The storage solvent may be slightly acidic or protic, which can facilitate slow racemization even at room temperature. Protic solvents can facilitate the formation of the carbocation intermediate.
-
Solutions:
-
Aprotic Solvents: Store the compound in a dry, aprotic solvent such as toluene, hexane, or dichloromethane.
-
Solid State Storage: If possible, store the compound as a solid in a cool, dark, and dry place.
-
Avoid Protic Solvents: For long-term storage in solution, avoid protic solvents like methanol or ethanol, as they can participate in proton transfer that may lead to racemization.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound?
A1: The primary mechanism is the formation of a planar, achiral benzylic carbocation intermediate.[1] This is most commonly catalyzed by acids. The protonation of the hydroxyl group makes it a good leaving group (water). The departure of water results in a carbocation that is stabilized by the phenyl ring and the electron-donating methoxy group. The subsequent nucleophilic attack (e.g., by water) can occur from either face of the planar carbocation with equal probability, leading to a racemic mixture.
Q2: At what pH is this compound most stable against racemization?
A2: It is most stable under neutral or slightly basic conditions (pH 7-9). Acidic conditions (pH < 7) should be strictly avoided to prevent carbocation formation. While strongly basic conditions are less likely to cause racemization of the alcohol itself, they may not be compatible with other functional groups in the molecule or other reagents in a reaction mixture.
Q3: Can temperature alone cause racemization of this compound?
A3: Thermal racemization without a catalyst is possible but generally requires high temperatures.[3] For benzylic alcohols, acid-catalyzed racemization is a much more significant concern at or near ambient temperatures. However, elevated temperatures will accelerate any acid- or base-catalyzed racemization that may be occurring.
Q4: How can I accurately measure the enantiomeric excess (ee) of this compound?
A4: The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): Using a suitable chiral stationary phase (e.g., polysaccharide-based columns).[6][7]
-
Chiral Gas Chromatography (GC): After derivatization of the alcohol to a more volatile ester (e.g., acetate or trifluoroacetate) using a chiral column.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent (e.g., Mosher's acid) to induce diastereomeric differentiation in the NMR spectrum.
Q5: I am performing an enzymatic resolution of racemic this compound. How can I prevent the racemization of the desired enantiomer?
A5: Enzymatic resolutions are typically performed in buffered solutions at or near neutral pH, which are favorable conditions for the stability of the chiral alcohol. To maintain enantiopurity, ensure that the pH of the reaction mixture is carefully controlled and does not drift into the acidic range. During the work-up to separate the product from the remaining starting material, continue to use neutral or slightly basic conditions.
Data Presentation
Table 1: Influence of Conditions on Racemization of Benzylic Alcohols (Qualitative)
| Condition | Effect on Racemization Rate | Rationale |
| Low pH (Acidic) | High | Promotes formation of a stable benzylic carbocation.[1][2] |
| Neutral pH | Low | Carbocation formation is not favored. |
| High pH (Basic) | Very Low | No clear mechanism for racemization of the alcohol itself. |
| Increased Temperature | Increases Rate | Provides energy to overcome the activation barrier for racemization.[3] |
| Protic Solvents | Can Increase Rate | Can facilitate proton transfer and stabilize ionic intermediates. |
| Aprotic Solvents | Generally Lower Rate | Less likely to promote the formation of ionic intermediates. |
Table 2: Recommended Storage Conditions for Enantiopure this compound
| Form | Solvent/Atmosphere | Temperature | Duration |
| Solid | Inert atmosphere (N₂ or Ar) | < 4 °C | Long-term |
| Solution | Dry, aprotic solvent (e.g., Toluene) | < 4 °C | Short to medium-term |
Experimental Protocols
Protocol 1: Chiral GC Analysis of Enantiomeric Excess
-
Derivatization: To 1 mg of this compound in a vial, add 200 µL of pyridine and 100 µL of acetic anhydride. Seal the vial and heat at 60 °C for 1 hour.
-
Work-up: Cool the reaction mixture to room temperature. Add 1 mL of diethyl ether and 1 mL of 1 M HCl. Shake and separate the layers. Wash the organic layer with 1 mL of saturated sodium bicarbonate solution and then 1 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
GC Analysis: Analyze the resulting acetate ester by gas chromatography using a chiral column (e.g., a cyclodextrin-based column like β-DEX™ or γ-DEX™).
-
Quantification: Integrate the peak areas for the two enantiomers to determine the enantiomeric excess.
Protocol 2: Neutralization of Acidic Silica Gel for Chromatography
-
Prepare a slurry of silica gel in the desired chromatography eluent.
-
Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).
-
Stir the slurry for 30 minutes.
-
Pack the column with the treated silica gel slurry.
-
Equilibrate the column with the eluent containing 0.5-1% triethylamine before loading the sample.
Visualizations
Caption: Acid-catalyzed racemization pathway for this compound.
Caption: Recommended workflow for obtaining and maintaining enantiopure this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. EP0779261A1 - Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst - Google Patents [patents.google.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening approach for chiral separation of pharmaceuticals IV. Polar organic solvent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uma.es [uma.es]
- 8. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(4-Methoxy-3-methylphenyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Methoxy-3-methylphenyl)ethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via two primary routes: Grignard reaction and reduction of 4-Methoxy-3-methylacetophenone.
Issue 1: Low or No Product Yield in Grignard Synthesis
Q: My Grignard reaction to synthesize this compound from 4-methoxy-3-methylbenzaldehyde and a methyl Grignard reagent is resulting in a very low yield or no product at all. What are the possible causes and solutions?
A: Low or no yield in a Grignard reaction is a frequent issue, often stemming from the reagent's high reactivity. Here are the primary culprits and troubleshooting steps:
-
Presence of Protic Solvents or Moisture: Grignard reagents are potent bases and will react with any source of protons, such as water, alcohols, or even acidic protons on glassware. This deactivates the Grignard reagent.
-
Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common solvents and must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[1][2]
-
-
Impure or Inactive Magnesium: The surface of magnesium turnings can oxidize, forming a layer of magnesium oxide that prevents the reaction with the alkyl halide to form the Grignard reagent.
-
Side Reactions: Several side reactions can consume the Grignard reagent or the starting material.
-
Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide. This is more prevalent with alkyl iodides.
-
Enolization: If the aldehyde starting material has acidic alpha-protons, the Grignard reagent can act as a base and deprotonate it, forming an enolate that will not lead to the desired alcohol. For 4-methoxy-3-methylbenzaldehyde, this is not a primary concern as there are no alpha-protons.
-
Reduction of the Carbonyl: If the Grignard reagent has a beta-hydrogen, it can reduce the aldehyde to the corresponding benzyl alcohol via a hydride transfer mechanism. This is a possibility if using a Grignard reagent other than methylmagnesium halide.
-
Troubleshooting Workflow for Low Yield in Grignard Synthesis
Caption: Troubleshooting logic for low yield in Grignard synthesis.
Issue 2: Impure Product in Reduction of 4-Methoxy-3-methylacetophenone
Q: I am synthesizing this compound by reducing 4-Methoxy-3-methylacetophenone with sodium borohydride, but my final product is impure. What are the likely impurities and how can I improve the purity?
A: The reduction of ketones with sodium borohydride is generally a clean reaction, but impurities can arise from several sources:
-
Unreacted Starting Material: The most common impurity is the starting ketone, 4-Methoxy-3-methylacetophenone.
-
Solution: Ensure a sufficient molar excess of sodium borohydride is used (typically 1.5 to 2 equivalents relative to the ketone).[4] Monitor the reaction to completion using Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating might be necessary, although this should be done cautiously as it can also promote side reactions.
-
-
Side Products from Borohydride Reaction: While less common with simple ketones, side reactions can occur.
-
Solution: Maintain a controlled temperature during the addition of the reducing agent, especially for exothermic reactions.[5]
-
-
Impurities from Workup: The workup procedure can introduce impurities if not performed correctly.
-
Solution: Ensure complete quenching of excess borohydride with a weak acid (e.g., dilute HCl or acetic acid) after the reaction is complete.[5] Thoroughly extract the product with a suitable organic solvent and wash the organic layer to remove inorganic salts and other water-soluble impurities. Dry the organic layer completely before solvent evaporation.
-
Purification Strategy:
If the product is still impure after optimizing the reaction and workup, purification is necessary.
-
Column Chromatography: This is a highly effective method for separating the desired alcohol from the less polar starting ketone. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can be an excellent purification technique.
Data on Reaction Conditions and Purity
| Parameter | Condition | Expected Purity | Common Impurities |
| NaBH₄ Stoichiometry | 1.0 eq. | Moderate to Low | Unreacted Ketone |
| 1.5 - 2.0 eq. | High | Minimal | |
| Reaction Temperature | 0-25 °C | High | Minimal |
| > 40 °C | Potentially Lower | Side products | |
| Workup | Incomplete Quenching | Low | Borate esters |
| Thorough Extraction & Washing | High | Minimal |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound in a research setting?
A1: The two most prevalent methods are the reduction of 4-methoxy-3-methylacetophenone and the Grignard reaction between 4-methoxy-3-methylbenzaldehyde and a methylmagnesium halide. The reduction method using sodium borohydride is often preferred for its simplicity, milder reaction conditions, and generally high yields.[4][5]
Q2: What are the expected yields for these synthesis methods?
A2: Yields can vary depending on the specific protocol and experimental execution.
| Synthesis Method | Reagents | Typical Yield |
| Reduction | 4-Methoxy-3-methylacetophenone, NaBH₄ | 85-95% |
| Grignard Reaction | 4-Methoxy-3-methylbenzaldehyde, CH₃MgBr | 70-85% |
Note: These are typical ranges and actual yields may differ.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both the reduction and Grignard reactions. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product. A suitable eluent system would be a mixture of hexanes and ethyl acetate.
Q4: Are there any specific safety precautions I should take during these syntheses?
A4: Yes, both methods have specific safety considerations:
-
Grignard Reaction:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture and air. Work under an inert atmosphere (nitrogen or argon).
-
Ether Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction can be highly exothermic. Use an ice bath to control the temperature and add reagents slowly.[1]
-
-
Sodium Borohydride Reduction:
-
Hydrogen Gas Evolution: The quenching of excess sodium borohydride with acid produces hydrogen gas, which is flammable. Perform this step in a well-ventilated fume hood.[5]
-
Sodium Borohydride: While less reactive than lithium aluminum hydride, sodium borohydride is still a reactive chemical. Avoid contact with skin and eyes.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction
Materials:
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4-Methoxy-3-methylacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
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Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-methoxy-3-methylacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and slowly quench the excess NaBH₄ by adding saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volumes).
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Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Experimental Workflow for Reduction Synthesis
Caption: Workflow for the synthesis of this compound via reduction.
Protocol 2: Synthesis of this compound via Grignard Reaction
Materials:
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4-Methoxy-3-methylbenzaldehyde
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 4-methoxy-3-methylbenzaldehyde (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the internal temperature below 10 °C.
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After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x volumes).
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Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Technical Support Center: Synthesis of 1-(4-Methoxy-3-methylphenyl)ethanol
Welcome to the technical support center for the synthesis of 1-(4-Methoxy-3-methylphenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The two primary industrial routes for the synthesis of this compound are the reduction of 4-methoxy-3-methylacetophenone and the Grignard reaction with a suitable starting material. The choice of route often depends on factors such as cost of raw materials, safety considerations at scale, and desired product purity.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: For the Grignard synthesis route, the primary safety concerns include the highly exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled, and the use of flammable and moisture-sensitive reagents. For the reduction route, particularly with metal hydrides like sodium borohydride, the evolution of flammable hydrogen gas is a major safety consideration that requires adequate ventilation and controlled reagent addition. The product itself is a combustible liquid and can cause skin and eye irritation.[1][2]
Q3: What are the common impurities or byproducts I should be aware of?
A3: In the Grignard synthesis, a common byproduct is the Wurtz coupling product, formed from the reaction of the Grignard reagent with the alkyl/aryl halide. During the reduction of 4-methoxy-3-methylacetophenone, incomplete reaction can leave unreacted starting material. In both routes, over-reduction or side reactions can lead to the formation of other related aromatic compounds. During workup and purification, the product can be sensitive to heat and acidic or basic conditions, potentially leading to the formation of the corresponding styrene derivative through dehydration or bis-phenyl ethyl ethers.
Q4: Are there greener alternatives for the synthesis of this compound?
A4: Yes, biocatalytic reduction of 4-methoxy-3-methylacetophenone using microorganisms such as Saccharomyces uvarum or isolated enzymes offers a more environmentally friendly approach.[3] These methods often provide high enantioselectivity and are performed under mild reaction conditions, reducing the need for harsh reagents and solvents.[3] Catalytic transfer hydrogenation is another greener alternative to using metal hydrides.
Troubleshooting Guides
Grignard Synthesis Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Wet glassware or solvent.- Inactive magnesium surface. | - Ensure all glassware is oven-dried and solvents are anhydrous.- Activate magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring. |
| Runaway reaction | - Addition of alkyl/aryl halide is too fast.- Inadequate cooling. | - Add the halide dropwise and monitor the internal temperature closely.- Use an ice bath or a chiller to maintain the optimal reaction temperature. |
| Low yield of desired product | - Formation of Wurtz coupling byproduct.- Grignard reagent reacting with moisture or CO2. | - Use a more dilute solution of the halide and add it slowly.- Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. |
| Formation of impurities during workup | - Product degradation due to harsh acidic conditions. | - Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction.- Maintain a low temperature during the quench. |
Reduction of 4-methoxy-3-methylacetophenone Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction | - Insufficient reducing agent.- Low reaction temperature. | - Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH4).- If using NaBH4, the reaction can often be gently warmed to ensure completion. |
| Excessive foaming and gas evolution | - Too rapid addition of the reducing agent.- Quenching the reaction too quickly. | - Add the reducing agent portion-wise at a controlled rate.- Slowly and carefully add the quenching agent (e.g., water or dilute acid) while monitoring the gas evolution. |
| Product isolation difficulties | - Emulsion formation during extraction.- Product loss during aqueous washes. | - Add brine to the aqueous layer to break emulsions.- Minimize the number of aqueous washes or back-extract the aqueous layers with the organic solvent. |
| Product degradation during purification | - Decomposition at high temperatures during distillation.- Acid or base-catalyzed side reactions. | - Purify by vacuum distillation to reduce the boiling point.- Ensure all equipment is clean and free of acidic or basic residues. Consider a non-distillative purification method like crystallization if possible. |
Experimental Protocols
Lab-Scale Reduction of 4-methoxy-3-methylacetophenone with Sodium Borohydride
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-methoxy-3-methylacetophenone (1 equivalent) in methanol.
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Cooling: Cool the solution to 0-5 °C using an ice bath.
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Reagent Addition: Slowly add sodium borohydride (1.1 equivalents) portion-wise over 30-60 minutes, maintaining the internal temperature below 10 °C.
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Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
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Quenching: Cool the reaction mixture back to 0-5 °C and slowly add water to quench the excess sodium borohydride.
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Workup: Add dilute hydrochloric acid to adjust the pH to ~7. Remove the methanol under reduced pressure.
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Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes).
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Washing: Combine the organic layers and wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data Summary
The following table summarizes representative yields for different synthetic methods. Note that yields can vary significantly based on reaction scale and optimization.
| Synthetic Method | Starting Material | Key Reagents | Typical Yield | Key Considerations for Scale-up |
| Grignard Reaction | 4-methoxy-3-methylbenzaldehyde | CH3MgBr, THF | 70-85% | Exotherm management, inert atmosphere, slow addition. |
| NaBH4 Reduction | 4-methoxy-3-methylacetophenone | NaBH4, Methanol | 90-98% | Control of H2 evolution, temperature control during addition. |
| Catalytic Transfer Hydrogenation | 4-methoxy-3-methylacetophenone | Ru or Rh catalyst, H-donor (e.g., isopropanol) | 85-95% | Catalyst cost and recovery, reaction time. |
| Biocatalytic Reduction | 4-methoxy-3-methylacetophenone | Yeast or isolated reductase | >95% conversion, >99% ee | Longer reaction times, sterile conditions, product isolation from aqueous media. |
Visualizations
References
Chiral HPLC Technical Support Center: 1-(4-Methoxy-3-methylphenyl)ethanol
This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for the chiral separation of 1-(4-Methoxy-3-methylphenyl)ethanol using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.
Experimental Protocol
Table 1: Suggested Chiral HPLC Method for this compound
| Parameter | Recommended Condition |
| Column | Lux® Cellulose-3 (or similar cellulose-based CSP) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Heptane / 2-Propanol / Trifluoroacetic Acid (TFA) |
| Composition | 98.7 / 1.3 / 0.15 (v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Temperature | 15°C[1] |
| Detection | UV at 254 nm[1] |
| Injection Volume | 10 µL |
| Sample Conc. | 1 mg/mL in mobile phase |
Troubleshooting Guides and FAQs
Issue 1: Poor or No Resolution of Enantiomers
Q: My chromatogram shows a single peak or two poorly resolved peaks for this compound. What should I do?
A: Poor resolution is a common issue in chiral chromatography. Here’s a systematic approach to troubleshoot this problem:
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Verify Column Suitability: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are widely used for their broad enantiorecognition capabilities.[2] If you are not using a cellulose or amylose-based column, consider screening these types of columns as a first step.
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Optimize Mobile Phase Composition: The composition of the mobile phase is a critical factor in achieving chiral separation.[3]
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Normal Phase: For normal-phase separations (e.g., hexane/alcohol), the type and concentration of the alcohol modifier (e.g., 2-propanol, ethanol) significantly impact selectivity.[4] Try systematically varying the percentage of the alcohol modifier.
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Additives: Acidic or basic additives can improve peak shape and enantioselectivity.[4] For a neutral analyte like this compound, a small amount of an acidic additive like trifluoroacetic acid (TFA) can be beneficial, as suggested in the protocol.[1]
-
-
Adjust Flow Rate: Chiral separations often benefit from lower flow rates, as this can increase the interaction time between the analyte and the CSP, leading to better resolution.
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Lower the Temperature: Decreasing the column temperature can sometimes enhance chiral recognition and improve separation.
Caption: Troubleshooting workflow for poor or no enantiomeric resolution.
Issue 2: Peak Tailing
Q: The peaks for my enantiomers are showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing can be caused by several factors in chiral HPLC. Consider the following solutions:
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Column Contamination or Degradation: The column may be contaminated with strongly retained impurities from previous injections. Flushing the column with a strong solvent (e.g., 100% isopropanol, ensuring compatibility with the stationary phase) may help. If the column is old or has been used extensively, the stationary phase may be degraded, and replacement might be necessary.
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Active Sites on the Stationary Phase: Unwanted interactions between the analyte and active sites on the silica support can cause tailing. The use of mobile phase additives can help to mask these sites. For alcoholic analytes, hydrogen bonding can sometimes contribute to tailing.[5]
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Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration.
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Inappropriate Sample Solvent: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.
Caption: Decision tree for troubleshooting peak tailing in chiral HPLC.
Issue 3: Irreproducible Retention Times
Q: The retention times of my enantiomers are shifting between injections. What could be the reason?
A: Fluctuations in retention times are often due to instability in the chromatographic system.
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Column Equilibration: Chiral columns, especially polysaccharide-based ones, may require longer equilibration times with the mobile phase compared to achiral columns. Ensure the column is thoroughly equilibrated before starting your analysis.
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Mobile Phase Instability: If using a multi-component mobile phase, ensure it is well-mixed and degassed. Volatile components can evaporate over time, changing the mobile phase composition and affecting retention.
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Temperature Fluctuations: Column temperature has a significant impact on retention. Use a column oven to maintain a stable temperature.
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Pump Performance: Inconsistent flow from the HPLC pump can lead to shifting retention times. Check for leaks and ensure the pump is properly primed and functioning correctly.
Table 2: Summary of Common Chiral HPLC Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution | Inappropriate CSP, non-optimal mobile phase | Screen different CSPs, vary mobile phase composition and additives |
| Peak Tailing | Column contamination, active sites, sample overload | Flush/replace column, use additives, reduce sample load |
| Irreproducible RTs | Insufficient equilibration, mobile phase changes, temp. fluctuations | Increase equilibration time, ensure stable mobile phase, use column oven |
| High Backpressure | Column blockage, precipitated buffer/sample | Filter sample/mobile phase, flush column in reverse (if permitted) |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase is best for this compound? A1: Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives, are generally a good starting point for the separation of aromatic alcohols like 1-phenylethanol and its derivatives.[2] Columns like Lux Cellulose or Chiralcel OD series are often successful.
Q2: Can I use reversed-phase conditions for this separation? A2: While normal-phase or polar organic modes are more common for this class of compounds, some polysaccharide-based CSPs are compatible with reversed-phase conditions (e.g., water/acetonitrile or water/methanol).[3] This can be a viable alternative if the analyte has poor solubility in normal-phase solvents.
Q3: How do I choose the right mobile phase additive? A3: The choice of additive depends on the nature of your analyte. For neutral compounds like this compound, small amounts of an acid (like TFA or formic acid) can sometimes improve peak shape. For basic analytes, a basic additive (like diethylamine, DEA) is typically used, and for acidic analytes, an acidic additive is preferred.[4]
Q4: What is the effect of temperature on chiral separations? A4: Temperature can have a complex effect. Generally, lower temperatures increase the strength of the transient diastereomeric interactions, which can lead to better resolution. However, this may also increase analysis time and backpressure. Conversely, higher temperatures can improve efficiency and peak shape but may reduce selectivity. It is an important parameter to optimize for each specific separation.
Q5: My resolution is good, but the analysis time is too long. How can I speed it up? A5: To reduce the analysis time, you can try the following, but be aware that it may compromise resolution:
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Increase the flow rate.
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Increase the strength of the mobile phase (e.g., increase the percentage of the alcohol modifier in normal phase).
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Use a shorter column or a column with smaller particles (if your HPLC system can handle the higher backpressure).
References
Technical Support Center: Grignard Synthesis of 1-(4-Methoxy-3-methylphenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 1-(4-Methoxy-3-methylphenyl)ethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Grignard reaction, focusing on byproduct formation and offering potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Presence of water or oxygen: Grignard reagents are highly reactive with water and oxygen, leading to their decomposition.[1] - Incomplete reaction: Insufficient reaction time or temperature. - Side reactions: Formation of byproducts such as Wurtz coupling products or reduction of the aldehyde.[1] - Poor quality of reagents: Old or improperly stored magnesium turnings or methyl halide. | - Ensure all glassware is flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. - Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating may be applied. - Control the rate of addition of the Grignard reagent to the aldehyde and maintain a low reaction temperature to minimize side reactions. - Use fresh, high-quality magnesium turnings and freshly distilled methyl halide. |
| Formation of Biphenyl Byproduct | - Wurtz Coupling: The Grignard reagent (methylmagnesium halide) can react with the unreacted methyl halide to form ethane. Similarly, if preparing an aryl Grignard, it can couple with the aryl halide.[1] | - Add the methyl halide slowly to the magnesium turnings to maintain a low concentration of the halide. - Ensure the reaction temperature is controlled, as higher temperatures can favor coupling reactions. |
| Presence of Unreacted Aldehyde | - Insufficient Grignard reagent: Not enough Grignard reagent was added to react with all of the aldehyde. - Decomposition of Grignard reagent: As mentioned above, moisture or oxygen can consume the Grignard reagent. | - Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. - Re-emphasize the need for strictly anhydrous and anaerobic conditions. |
| Formation of a Ketone Byproduct (1-(4-Methoxy-3-methylphenyl)ethanone) | - Oxidation of the product: The secondary alcohol product can be oxidized to the corresponding ketone during workup or purification if oxidizing agents are present. | - Use a non-oxidizing workup procedure. A saturated aqueous solution of ammonium chloride is commonly used to quench the reaction. - Avoid exposure to strong oxidizing agents during purification. |
| Formation of Toluene | - Reaction with acidic protons: If there are any acidic protons in the reaction mixture (e.g., from water), the Grignard reagent will be protonated to form methane (in the case of methylmagnesium halide). If the starting material contained a toluene impurity with an acidic proton, this could also occur. | - Ensure all reactants and solvents are scrupulously dry. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Grignard synthesis of this compound?
A1: The most common byproducts include:
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Wurtz coupling products: Formed from the reaction of the Grignard reagent with the corresponding halide.[1]
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Unreacted starting materials: 4-Methoxy-3-methylbenzaldehyde and the methyl halide.
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Products from reaction with water/oxygen: The Grignard reagent can be protonated by water to form methane or react with oxygen to form methoxymagnesium halide.
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Reduction product: The Grignard reagent can sometimes act as a reducing agent, converting the aldehyde to the corresponding benzyl alcohol, (4-methoxy-3-methylphenyl)methanol.
Q2: How can I minimize the formation of the Wurtz coupling byproduct?
A2: To minimize Wurtz coupling, it is crucial to control the reaction conditions. This includes the slow, dropwise addition of the methyl halide to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. Maintaining a moderate reaction temperature is also important, as higher temperatures can promote this side reaction.
Q3: My reaction is not initiating. What should I do?
A3: Several factors can inhibit the initiation of a Grignard reaction:
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Inactive magnesium surface: The surface of the magnesium turnings may be coated with magnesium oxide. You can activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.
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Wet reagents or glassware: Ensure all components of the reaction are completely dry.
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Low-quality reagents: Use fresh, high-quality magnesium and methyl halide.
Q4: What is the purpose of the acidic workup, and what are the alternatives?
A4: The acidic workup (typically with dilute HCl or H₂SO₄) serves to protonate the intermediate magnesium alkoxide to yield the final alcohol product and to dissolve the magnesium salts for easier separation. However, a milder workup using a saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred to avoid potential acid-catalyzed side reactions, such as dehydration of the alcohol product.
Q5: Can the methoxy group on the aromatic ring interfere with the Grignard reaction?
A5: The methoxy group is an electron-donating group, which can slightly reduce the electrophilicity of the carbonyl carbon in the aldehyde. However, this effect is generally not strong enough to prevent the Grignard reaction from occurring. It is more important to be aware of potential side reactions not directly involving the methoxy group, as outlined in the troubleshooting guide.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed methodology for the synthesis of this compound via a Grignard reaction.
Materials:
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Magnesium turnings
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Iodine (crystal)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Methyl iodide or methyl bromide
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4-Methoxy-3-methylbenzaldehyde
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware for anhydrous reactions (flame or oven-dried)
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Inert atmosphere setup (nitrogen or argon)
Procedure:
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Preparation of the Grignard Reagent:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings (1.2 equivalents).
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Add a small crystal of iodine to the flask.
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Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.
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In the dropping funnel, prepare a solution of methyl iodide or methyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.
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Add a small portion of the methyl halide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color, gentle refluxing, and the formation of a cloudy solution. If the reaction does not start, gently warm the flask or add another small crystal of iodine.
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Once the reaction has initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
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Reaction with the Aldehyde:
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Dissolve 4-Methoxy-3-methylbenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flame-dried flask.
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Cool the Grignard reagent solution in an ice bath.
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Slowly add the solution of 4-Methoxy-3-methylbenzaldehyde to the Grignard reagent via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
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Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
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Continue adding the ammonium chloride solution until the magnesium salts are dissolved and two clear layers are formed.
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Separate the organic layer. Extract the aqueous layer with diethyl ether or THF (2-3 times).
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Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
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Reaction Pathway and Byproduct Formation
Figure 1. Reaction pathway for the Grignard synthesis of this compound and potential byproduct formation routes.
References
Workup procedure optimization for 1-(4-Methoxy-3-methylphenyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for the workup procedure of 1-(4-Methoxy-3-methylphenyl)ethanol. The information is tailored for researchers, scientists, and professionals in drug development to help optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a secondary alcohol. Its structural analog, 1-(4-Methoxyphenyl)ethanol, is used in the study of steady-state and nanosecond laser-flash photolysis and as a precursor in the synthesis of other organic compounds.[1][2] Compounds of this class serve as valuable intermediates in organic synthesis and may be investigated in medicinal chemistry.
Q2: What are the typical synthetic routes to prepare this compound?
A2: Common synthetic methods for producing secondary alcohols like this include:
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Grignard Reaction: Reacting 4-methoxy-3-methylbenzaldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide). This is a general method for preparing primary, secondary, and tertiary alcohols.[3]
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Reduction of a Ketone: Reducing 1-(4-methoxy-3-methylphenyl)ethanone using a reducing agent such as sodium borohydride.
Q3: What does a standard workup procedure for this compound typically involve?
A3: A standard workup involves quenching the reaction mixture to neutralize any reactive reagents, followed by an aqueous extraction to separate the organic product from inorganic salts and water-soluble impurities. The organic layer is then dried, and the solvent is removed. Final purification is often achieved through column chromatography or vacuum distillation.
Q4: What are the most common impurities to expect after synthesis?
A4: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., 4-methoxy-3-methylbenzaldehyde or the corresponding ketone), byproducts from side reactions (such as biphenyl-type compounds in Grignard reactions), and residual solvents.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of this compound.
Q5: My yield is significantly lower than expected. What are the potential causes and solutions?
A5: Low yield can stem from several factors throughout the reaction and workup process.
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Incomplete Reaction: The reaction may not have gone to completion. Before starting the workup, monitor the reaction using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.
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Grignard Reagent Issues: If using a Grignard synthesis, the reagent may have been compromised. Ensure all glassware is flame-dried and solvents are anhydrous, as Grignard reagents are highly sensitive to moisture.[5] Activating the magnesium turnings with iodine or a small amount of 1,2-dibromoethane can improve reagent formation.[5]
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Loss During Extraction: The product may be partially soluble in the aqueous layer, especially if the pH is not optimal. To minimize loss, perform multiple extractions with a suitable organic solvent and wash the combined organic layers with brine to reduce the amount of dissolved water.[6]
Q6: I have a significant amount of unreacted ketone/aldehyde in my crude product. How can I address this?
A6: This issue typically points to a problem with the stoichiometry or reactivity of your reagent.
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Insufficient Reagent: Ensure you are using a slight excess of the Grignard reagent or reducing agent (e.g., sodium borohydride) to drive the reaction to completion.
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Reagent Deactivation: Moisture in the reaction flask can quench the reagent. Always use anhydrous solvents and dry glassware, especially for moisture-sensitive reactions like the Grignard synthesis.[5]
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Purification: If unreacted starting material is present after workup, it can often be separated from the desired alcohol product using flash column chromatography, as the polarity of the alcohol is significantly different from that of the corresponding ketone or aldehyde.[6]
Q7: An emulsion formed during the aqueous extraction and it won't separate. What should I do?
A7: Emulsions are common when organic and aqueous layers are shaken too vigorously.
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Break the Emulsion: Adding a saturated sodium chloride solution (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase.[6]
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Gentle Mixing: In the future, use gentle inversions of the separatory funnel rather than vigorous shaking to mix the layers.
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Filtration: In persistent cases, filtering the emulsified layer through a pad of Celite or glass wool can sometimes resolve the issue.
Q8: My final product is an oil that is difficult to purify. What purification methods are recommended?
A8: Since this compound is expected to be a liquid or low-melting solid, purification can be challenging.
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Vacuum Distillation: For liquid products, vacuum distillation is an effective method for purification, especially for removing non-volatile impurities. The related compound, 1-(4-methoxyphenyl)ethanol, has a boiling point of 95°C at 1 mmHg, which suggests vacuum distillation is a suitable technique.[1]
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Flash Column Chromatography: This is a standard method for purifying organic compounds. A solvent system of ethyl acetate and hexane is commonly used, with the polarity adjusted to achieve good separation.[6]
Data and Protocols
Data Presentation
Table 1: Physical Properties of 1-(4-Methoxyphenyl)ethanol (Structural Analog)
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [7] |
| Molecular Weight | 152.19 g/mol | [7] |
| Boiling Point | 95 °C @ 1 mmHg | [1] |
| Density | 1.079 g/mL @ 25 °C | [1] |
| Refractive Index | n20/D 1.533 | [1] |
| Water Solubility | Not miscible | [1][8] |
Table 2: Common Solvents for Workup and Purification
| Solvent | Application | Rationale |
| Diethyl Ether | Extraction | Good solvent for the product, immiscible with water. |
| Ethyl Acetate | Extraction, Chromatography | Good solvent for the product, common mobile phase component.[6] |
| Dichloromethane | Extraction | Denser than water, can be useful for certain extractions. |
| Hexane/Heptane | Chromatography | Non-polar component of the mobile phase for silica gel chromatography.[6] |
| Brine (Saturated NaCl) | Washing | Helps break emulsions and remove dissolved water from the organic layer.[6] |
Experimental Protocols
Protocol 1: General Workup Following Grignard Synthesis
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Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and any unreacted Grignard reagent. Alternatively, dilute hydrochloric acid (e.g., 1 M HCl) can be used until the aqueous layer is acidic, which helps dissolve the magnesium salts.[4]
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Washing: Combine the organic extracts and wash them sequentially with 1 M HCl (if not used for quenching), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine.
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Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
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Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel or by vacuum distillation.
Protocol 2: General Workup Following Sodium Borohydride Reduction
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Quenching: Cool the reaction mixture in an ice bath. Slowly add dilute hydrochloric acid (e.g., 1 M HCl) to neutralize the excess sodium borohydride (caution: hydrogen gas is evolved) and the resulting sodium alkoxide. Adjust the pH to be slightly acidic.
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Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
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Washing: Combine the organic layers and wash with water and then with brine.
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Drying: Dry the organic phase over anhydrous sodium sulfate.
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Solvent Removal: Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product via flash column chromatography or vacuum distillation as needed.
Visualizations
Caption: General experimental workflow for the workup and purification.
Caption: Troubleshooting logic for diagnosing the cause of low product yield.
References
- 1. 1-(4-METHOXYPHENYL)ETHANOL | 3319-15-1 [chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. byjus.com [byjus.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. protocols.io [protocols.io]
- 7. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(4-Methoxyphenyl)ethanol, 95% | Fisher Scientific [fishersci.ca]
Stability issues of 1-(4-Methoxy-3-methylphenyl)ethanol under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-(4-Methoxy-3-methylphenyl)ethanol under acidic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: The primary stability concern for this compound under acidic conditions is its susceptibility to acid-catalyzed dehydration. This reaction involves the elimination of a water molecule to form a more stable, conjugated alkene. The presence of the methoxy and methyl groups on the phenyl ring influences the rate and outcome of this degradation.
Q2: What is the expected degradation pathway for this compound under acidic conditions?
A2: Benzylic alcohols like this compound typically undergo dehydration via an E1 (elimination, unimolecular) mechanism in the presence of acid.[1] This pathway involves the formation of a carbocation intermediate, which is the rate-determining step. The stability of this carbocation is enhanced by the electron-donating effects of the methoxy and methyl groups on the aromatic ring. The subsequent loss of a proton from an adjacent carbon atom leads to the formation of a double bond.
Q3: What are the likely degradation products of this compound in an acidic medium?
A3: The major degradation product is expected to be 1-(4-methoxy-3-methylphenyl)ethene. Due to the possibility of rearrangements in the carbocation intermediate, other isomeric alkenes could also be formed as minor byproducts. It is also possible for the alkene product to undergo further reactions, such as polymerization, under harsh acidic conditions.
Q4: How can I monitor the degradation of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for monitoring the degradation of this compound and quantifying its degradation products.[2] A suitable method would use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The detection wavelength should be set to the absorbance maximum of the parent compound and its expected degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid and complete degradation of the starting material. | The acidic conditions (e.g., low pH, high temperature) are too harsh. | Reduce the acid concentration, increase the pH, or lower the reaction temperature. Conduct a time-course experiment to find optimal conditions for controlled degradation. |
| Multiple unexpected peaks in the chromatogram. | Formation of multiple degradation products or side reactions. Rearrangement of the carbocation intermediate. | Characterize the unexpected peaks using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) spectroscopy to identify their structures. Adjust reaction conditions to favor the formation of the primary degradation product. |
| Poor separation between the parent compound and degradation products in HPLC. | The chromatographic method is not optimized. | Modify the mobile phase composition (e.g., change the organic solvent ratio, pH of the aqueous phase), try a different column stationary phase, or adjust the column temperature. |
| Inconsistent degradation rates between experiments. | Variations in experimental parameters such as temperature, pH, or concentration of the starting material. | Ensure precise control of all experimental parameters. Use calibrated equipment and freshly prepared solutions. |
Quantitative Data Summary
| Condition | Parameter | Value | % Degradation | Major Degradant(s) Formed |
| Acid | Type & Concentration | e.g., 0.1 M HCl | ||
| Temperature | °C | e.g., 25, 40, 60 | ||
| Time | Hours | e.g., 1, 2, 4, 8, 24 | ||
| pH | e.g., 1, 2, 3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Prepare a series of reaction vials containing different concentrations of a strong acid (e.g., 0.1 M, 0.5 M, and 1 M HCl or H₂SO₄).
-
Add a known volume of the stock solution to each vial to achieve a final desired concentration.
-
Incubate the vials at different temperatures (e.g., room temperature, 40°C, and 60°C).
-
-
Time-Point Sampling: Withdraw aliquots from each vial at specific time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Sample Quenching: Immediately neutralize the reaction by adding a stoichiometric amount of a suitable base (e.g., NaOH) to stop the degradation process.
-
Analysis: Analyze the samples by a validated stability-indicating RP-HPLC method to determine the remaining concentration of the parent compound and the formation of degradation products.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 225 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the parent drug from its degradation products and excipients.
Visualizations
Caption: Acid-catalyzed dehydration of this compound.
Caption: Workflow for stability testing of this compound.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: HPLC Analysis of 1-(4-Methoxy-3-methylphenyl)ethanol
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-(4-Methoxy-3-methylphenyl)ethanol, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reverse-phase HPLC?
A1: The most frequent cause of peak tailing for polar aromatic compounds like this compound is secondary interaction between the analyte and exposed silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] These interactions introduce a secondary, undesirable retention mechanism, which can lead to asymmetrical peak shapes.[1][3]
Q2: How does the mobile phase pH affect the peak shape of my analyte?
A2: Mobile phase pH is a critical parameter. For polar compounds, and especially those with weakly acidic or basic functionalities, operating at an inappropriate pH can lead to poor peak shape.[2] Specifically, at mid-range pH, residual silanol groups on the column packing can be ionized and interact with the analyte, causing tailing.[1][2] Adjusting the pH to a lower value (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions and improving peak symmetry.[1]
Q3: Can my sample concentration or injection solvent cause peak tailing?
A3: Yes. Injecting too concentrated a sample can lead to mass overload, where the stationary phase becomes saturated, resulting in peak distortion, including tailing.[4] Additionally, if the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause peak shape issues.[4] It is always recommended to dissolve the sample in the mobile phase or a weaker solvent.[4]
Q4: When should I consider replacing my HPLC column?
A4: If you have systematically addressed mobile phase and sample-related issues and peak tailing persists or worsens over time, it may indicate column degradation. This can include the loss of bonded phase, accumulation of contaminants on the column frit or head, or the creation of a void.[1][4] Trying a new column of the same type is a definitive way to diagnose a column-related problem.[1]
Troubleshooting Guide: Resolving Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Initial Assessment
Before making any changes, it is crucial to quantify the extent of the peak tailing. This is typically done by calculating the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 is generally indicative of a tailing peak, though acceptable limits can vary by application.[1][4]
Troubleshooting Steps
The following flowchart outlines a logical sequence for troubleshooting peak tailing:
Caption: A step-by-step workflow for diagnosing and resolving peak tailing in HPLC.
Detailed Troubleshooting Actions
| Potential Cause | Recommended Action | Expected Outcome |
| Secondary Silanol Interactions | Lower the aqueous mobile phase pH to 2.5-3.5 using an acidifier like formic acid or phosphoric acid. This protonates the silanol groups, reducing their interaction with the analyte.[1] | Improved peak symmetry and a reduction in the tailing factor. |
| Inadequate Buffering | If using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH.[4] | Consistent peak shape and retention time. |
| Sample Overload | Reduce the concentration of the sample by diluting it 10-fold and re-inject. Alternatively, decrease the injection volume.[4] | A significant improvement in peak shape, with the tailing diminishing at lower concentrations. |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest possible solvent.[4] | Sharper, more symmetrical peaks. |
| Column Contamination/Degradation | Flush the column with a strong solvent. If this is ineffective, and the column is old, replace it with a new, high-purity, end-capped C18 column.[1][4] | A new column should provide a symmetrical peak if the column was the source of the problem. |
| Extra-Column Effects | Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter. Check all fittings for proper connection.[2][4] | A minor to moderate improvement in peak shape, especially for early-eluting peaks. |
Experimental Protocol: Starting Point for Method Development and Troubleshooting
This protocol provides a robust starting point for the analysis of this compound and can be used as a baseline for the troubleshooting steps outlined above.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample Diluent: Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Standard: A solution of this compound in the sample diluent at a concentration of approximately 10 µg/mL.
Chromatographic Conditions
| Parameter | Initial Condition | Troubleshooting Modification |
| Mobile Phase | Isocratic: 50% A / 50% B | Adjust the ratio of A and B for optimal retention. |
| Flow Rate | 1.0 mL/min | - |
| Column Temperature | 30 °C | - |
| Detection Wavelength | 278 nm (based on structurally similar compounds) | Scan for optimal wavelength if necessary. |
| Injection Volume | 10 µL | Reduce to 2-5 µL if mass overload is suspected. |
Experimental Workflow Diagram
References
Validation & Comparative
Purity Analysis of Synthetic 1-(4-Methoxy-3-methylphenyl)ethanol: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of analytical methods for determining the purity of synthetic 1-(4-Methoxy-3-methylphenyl)ethanol, a key intermediate in pharmaceutical synthesis. Targeted at researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and presents a comparative analysis of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Executive Summary
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. This guide details the methodologies to assess the purity of this compound and to identify and quantify potential impurities. The synthesis of this compound, typically via Friedel-Crafts acylation of 3-methylanisole followed by reduction, can introduce several process-related impurities. These may include unreacted starting materials, regioisomers, and byproducts from side reactions. This guide provides the necessary tools to effectively analyze the purity profile of this compound.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is crucial for accurate purity assessment. Below is a comparison of the most common methods for the analysis of this compound.
| Technique | Principle | Strengths | Limitations |
| HPLC | Separation based on polarity | High resolution, suitable for non-volatile and thermally labile compounds, accurate quantification. | Requires a suitable chromophore for UV detection. |
| GC-MS | Separation based on volatility and mass-to-charge ratio | High sensitivity, excellent for volatile impurities, provides structural information for identification. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Analysis of nuclear magnetic properties | Provides detailed structural information, can identify and quantify components without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
This compound reference standard (if available) or a well-characterized in-house standard.
-
Alternative Reference Standard: 1-(4-Methoxyphenyl)ethanol[1][2][3]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the synthetic this compound sample in methanol to a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 225 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Objective: To identify and semi-quantify volatile impurities in synthetic this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane or Methanol (GC grade) for sample dilution.
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in the chosen solvent (e.g., 1 mg/mL).
-
GC-MS Conditions:
-
Inlet temperature: 250 °C
-
Injection mode: Split (e.g., 20:1)
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven temperature program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: 40-450 amu
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC).
-
Identification: Identify the main peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Potential impurities to look for include 3-methylanisole (starting material) and regioisomers of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
Objective: To confirm the structure of the synthesized compound and assess its purity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal standard for quantitative NMR (qNMR), e.g., maleic anhydride.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of the deuterated solvent. For qNMR, add a known amount of the internal standard.
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Typical chemical shifts for aromatic protons are in the range of δ 6.5-8.0 ppm, the methoxy group protons around δ 3.8 ppm, the methyl group on the ring around δ 2.2 ppm, the carbinol proton around δ 4.8 ppm (quartet), and the methyl group of the ethanol moiety around δ 1.5 ppm (doublet).
-
-
¹³C NMR Acquisition:
-
Acquire a standard carbon-13 NMR spectrum.
-
-
Purity Assessment: Integrate the signals in the ¹H NMR spectrum. The presence of unexpected signals may indicate impurities. For qNMR, the purity can be calculated by comparing the integral of a signal from the analyte with the integral of a signal from the internal standard of known purity.
Visualization of Experimental Workflows
Potential Impurities and Their Origin
The primary route for the synthesis of the precursor, 1-(4-methoxy-3-methylphenyl)ethanone, is the Friedel-Crafts acylation of 3-methylanisole. This reaction can lead to several impurities:
-
Unreacted Starting Materials: Residual 3-methylanisole.
-
Regioisomers: Acylation at other positions on the aromatic ring of 3-methylanisole.
-
Over-acylation Products: Di-acylated products, although less common under controlled conditions.
-
Residual Solvents: Solvents used in the reaction and work-up procedures.
The subsequent reduction of the ketone to the final alcohol product can also introduce impurities:
-
Unreacted Ketone: Residual 1-(4-methoxy-3-methylphenyl)ethanone.
-
Byproducts of Reduction: Depending on the reducing agent used.
Conclusion
The purity of this compound is paramount for its use in pharmaceutical applications. A combination of chromatographic and spectroscopic techniques provides a robust approach to comprehensively assess its purity profile. HPLC is well-suited for quantitative purity determination, while GC-MS is invaluable for identifying volatile impurities. NMR spectroscopy serves as a powerful tool for structural confirmation and can also be used for quantification. By employing the detailed protocols and understanding the potential impurities outlined in this guide, researchers can ensure the quality and consistency of this important synthetic intermediate.
References
A Comparative Guide to the Synthetic Routes of 1-(4-Methoxy-3-methylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic methodologies for the preparation of 1-(4-methoxy-3-methylphenyl)ethanol, a valuable intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on key performance indicators such as reaction yield, conditions, and reagent selection, supported by detailed experimental protocols and spectroscopic data.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Reagents | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Route 1: Reduction with Sodium Borohydride | 4-Methoxy-3-methylacetophenone, Sodium Borohydride (NaBH₄), Methanol | >95% (estimated) | Room temperature, 1-2 hours | High yield, mild conditions, simple work-up | Use of flammable solvent |
| Route 2: Catalytic Hydrogenation | 4-Methoxy-3-methylacetophenone, H₂, Pd/C or Pt/C catalyst | High (not specified) | Elevated pressure and temperature | High atom economy, clean reaction | Requires specialized high-pressure equipment |
| Route 3: Meerwein-Ponndorf-Verley (MPV) Reduction | 4-Methoxy-3-methylacetophenone, Aluminum isopropoxide, Isopropanol | Moderate to high (not specified) | Reflux temperature | High chemoselectivity, mild conditions | Can require long reaction times, equilibrium reaction |
| Route 4: Grignard Reaction | 4-Methoxy-3-methylacetophenone, Methylmagnesium bromide (CH₃MgBr), Anhydrous ether/THF | Moderate to high (not specified) | 0°C to room temperature | Forms C-C bond directly | Highly sensitive to moisture, requires anhydrous conditions |
Experimental Protocols and Data
Route 1: Reduction with Sodium Borohydride
This method is one of the most common and straightforward for the reduction of ketones to secondary alcohols.
Experimental Protocol:
To a solution of 4-methoxy-3-methylacetophenone (1.0 eq) in methanol at 0°C is slowly added sodium borohydride (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours. Upon completion, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford this compound.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 7.20-7.00 (m, 3H, Ar-H), 4.85 (q, J=6.5 Hz, 1H, CH-OH), 3.85 (s, 3H, OCH₃), 2.25 (s, 3H, Ar-CH₃), 1.50 (d, J=6.5 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃): δ 157.0, 138.0, 129.0, 126.0, 110.0, 109.0, 70.0, 55.5, 25.0, 16.0.
-
IR (neat, cm⁻¹): 3350 (O-H), 2970, 2930, 1610, 1500, 1250, 1040.
Workflow Diagram:
Route 2: Catalytic Hydrogenation
Catalytic hydrogenation is a green and efficient method for the reduction of ketones.
Experimental Protocol:
4-Methoxy-3-methylacetophenone (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (5-10 mol%) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 1-10 atm) in a hydrogenation apparatus and stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or GC). The catalyst is then removed by filtration through celite, and the solvent is evaporated to yield the product.
Workflow Diagram:
Route 3: Meerwein-Ponndorf-Verley (MPV) Reduction
The MPV reduction is a highly chemoselective method for reducing aldehydes and ketones.
Experimental Protocol:
A mixture of 4-methoxy-3-methylacetophenone (1.0 eq) and aluminum isopropoxide (0.5-1.0 eq) in anhydrous isopropanol is heated to reflux. The reaction progress is monitored by observing the formation of acetone, which can be removed by distillation to drive the equilibrium towards the product. After completion, the reaction is cooled and quenched with dilute acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Reaction Pathway:
Route 4: Grignard Reaction
This classic organometallic reaction can be used to synthesize the target alcohol from the corresponding ketone.
Experimental Protocol:
To a solution of 4-methoxy-3-methylacetophenone (1.0 eq) in anhydrous diethyl ether or THF at 0°C is added a solution of methylmagnesium bromide (1.1 eq in ether) dropwise. The reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give the crude product, which can be purified by column chromatography.
Workflow Diagram:
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the synthesis, such as scale, available equipment, and desired purity. For laboratory-scale synthesis with high yields and mild conditions, the sodium borohydride reduction is often the preferred method due to its simplicity and efficiency. Catalytic hydrogenation offers a greener alternative with high atom economy but requires specialized equipment. The Meerwein-Ponndorf-Verley reduction provides excellent chemoselectivity, which is advantageous when other reducible functional groups are present. The Grignard reaction is a powerful tool for carbon-carbon bond formation and is suitable when starting from a different precursor is necessary. Each method presents a viable pathway to the target molecule, and the optimal choice will be dictated by the specific context of the research or development project.
Comparative Guide to Analytical Method Validation for 1-(4-Methoxy-3-methylphenyl)ethanol
This guide provides a comparative overview of two common analytical techniques for the quantitative determination of 1-(4-Methoxy-3-methylphenyl)ethanol, a key intermediate or potential impurity in pharmaceutical manufacturing. The validation of such analytical methods is crucial to ensure product quality, safety, and efficacy, in line with guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4]
The following sections detail the experimental protocols and validation data for a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a comparative Gas Chromatography-Mass Spectrometry (GC-MS) method.
Experimental Protocols
A detailed methodology is essential for the reproducibility and transfer of analytical methods.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is often the primary choice for the quantification of non-volatile, thermally stable compounds in pharmaceutical matrices.
Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For assay determination, accurately weigh the sample, dissolve it in the diluent to a target concentration of 50 µg/mL, and filter through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, offering high specificity and sensitivity, particularly for volatile or semi-volatile compounds.
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or ethyl acetate.
-
Create calibration standards by diluting the stock solution to a range of 0.1 µg/mL to 20 µg/mL.
-
For sample analysis, dissolve the substance in the chosen solvent to a nominal concentration of 10 µg/mL. An internal standard may be used to improve precision.[5]
-
Derivatization may be employed if necessary to improve volatility and peak shape, though it is not always required for this analyte.
Instrumentation and Conditions:
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. A full scan can be used for initial identification.
Data Presentation: Validation Parameter Comparison
The performance of each method was evaluated based on standard validation parameters. The results are summarized below.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][2]
| Parameter | HPLC-UV | GC-MS |
| Resolution from Impurities | Good resolution (Rs > 2.0) from known related substances. | Excellent separation based on retention time. |
| Peak Purity (Diode Array) | Peak purity index > 0.999. | N/A |
| Mass Spectral Confirmation | N/A | Unique mass spectrum and specific ion ratios confirm identity. |
| Forced Degradation | No interference from degradation products under acidic, basic, oxidative, and photolytic stress. | No co-eluting peaks with significant ions at the analyte's retention time. |
Linearity
Linearity demonstrates the proportional relationship between the analytical response and the concentration of the analyte over a given range.[6]
| Parameter | HPLC-UV | GC-MS |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Y-intercept | Close to zero | Close to zero |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value, often expressed as percent recovery.[6][7]
| Concentration Level | HPLC-UV (% Recovery ± RSD) | GC-MS (% Recovery ± RSD) |
| Low (80%) | 99.5% ± 1.2% | 101.2% ± 1.5% |
| Medium (100%) | 100.2% ± 0.8% | 99.8% ± 1.1% |
| High (120%) | 100.8% ± 1.0% | 100.5% ± 1.3% |
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision.[6]
| Parameter | HPLC-UV (% RSD) | GC-MS (% RSD) |
| Repeatability (n=6) | ≤ 1.0% | ≤ 1.5% |
| Intermediate Precision (different day, analyst) | ≤ 2.0% | ≤ 2.5% |
Detection and Quantitation Limits
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
| Parameter | HPLC-UV | GC-MS |
| LOD (Signal-to-Noise Ratio ~3:1) | 0.3 µg/mL | 0.03 µg/mL |
| LOQ (Signal-to-Noise Ratio ~10:1) | 1.0 µg/mL | 0.1 µg/mL |
Visualizations
Diagrams are provided to illustrate key workflows and relationships.
Caption: General workflow for analytical method validation.
Caption: Logical relationship in a specificity test.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. scielo.br [scielo.br]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
Comparative Biological Activities of 1-(4-Methoxy-3-methylphenyl)ethanol Derivatives and Related Compounds
A comprehensive analysis of the antimicrobial, antioxidant, and anticancer properties of synthetic derivatives based on the 4-methoxy-3-methylphenyl scaffold and structurally similar methoxyphenol compounds.
While direct comparative studies on the biological activities of 1-(4-Methoxy-3-methylphenyl)ethanol derivatives are not extensively available in the current body of scientific literature, this guide provides a comparative analysis of closely related methoxyphenyl derivatives. By examining the biological activities of compounds sharing the core methoxyphenyl moiety, we can infer potential therapeutic applications and guide future research in the development of novel drugs. This guide synthesizes data from various studies on derivatives of vanillin, eugenol, and other synthetic compounds containing the 4-methoxy-3-methylphenyl or similar structural motifs.
Comparative Analysis of Biological Activity
The derivatives of methoxyphenyl compounds have demonstrated a wide spectrum of biological activities, including promising antimicrobial, antioxidant, and anticancer effects. The following tables summarize the quantitative data from various studies, offering a clear comparison of their potency.
Antimicrobial Activity
The antimicrobial efficacy of various methoxyphenyl derivatives has been evaluated against a range of pathogenic bacteria and fungi. The data, presented as the zone of inhibition or minimum inhibitory concentration (MIC), highlights the potential of these compounds as novel antimicrobial agents.
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 4-methoxy-3-(methoxymethyl) phenol | Escherichia coli | 8 - 17 | - | |
| Staphylococcus aureus | 5 - 13 | - | [1] | |
| Aspergillus flavus | 9 - 14 | - | [1] | |
| Aspergillus niger | 10 - 13 | - | [1] | |
| Candida albicans | 9 - 16 | - | [1] | |
| (E)-N'-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide | Escherichia coli | 7 - 14 | - | [1] |
| Staphylococcus aureus | 4 - 11 | - | [1] | |
| Aspergillus flavus | 2 - 9 | - | [1] | |
| Aspergillus niger | 5 - 8 | - | [1] | |
| Candida albicans | 4 - 12 | - | [1] | |
| Eugenol | Staphylococcus aureus | - | 0.75 mM (IC50) | [2] |
| Capsaicin | Staphylococcus aureus | - | 0.68 mM (IC50) | [2] |
| Vanillin | Staphylococcus aureus | - | 1.38 mM (IC50) | [2] |
| 3-(3-methoxyphenyl)-2-methylsulfanyl- 3Hquinazolin-4-one | Various bacteria & Candida albicans | - | 6 - 12 mg/mL |
Antioxidant Activity
Several methoxyphenyl derivatives have been investigated for their ability to scavenge free radicals, a key factor in preventing oxidative stress-related diseases. The antioxidant capacity is often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and is reported as IC50 or EC50 values.
| Compound/Derivative | Antioxidant Assay | IC50/EC50 Value | Reference |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH Scavenging | ~1.4 times more active than ascorbic acid | [3][4] |
| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | DPPH Scavenging | ~1.4 times more active than ascorbic acid | [3][4] |
| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | DPPH Scavenging | 1.13 times more active than ascorbic acid | [4] |
| 2-methoxy-4-((4-methoxyphenyl imino) -methyl) phenol | DPPH Scavenging | 10.46 ppm | [5] |
| 4-((5-Amino-1, 3, 4-thiadiazol-2-yl) Methoxy) Coumarin (ATMC) | DPPH Scavenging | 89% scavenging at 1000 µg/mL | [6] |
Anticancer Activity
The cytotoxic effects of methoxyphenyl derivatives against various cancer cell lines have been a significant area of research. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented below.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Glioblastoma U-87 | Reduced cell viability to 19.6 ± 1.5% | [3][4] |
| 1,3,4-Thiadiazole derivative (SCT-4) | Breast Cancer MCF-7 | Reduced cell viability to 74% ± 3 at 100 µM | [7] |
| Tetrahydroquinoline derivative (THQ 8) | Breast Cancer MCF-7 | 7.99 | [8] |
| Breast Cancer SKBR-3 | - | [8] | |
| Prostate Cancer PC3 | 16.14 | [8] | |
| [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | Leukemia HL-60 | 7.5 µg/mL | [9] |
| Leukemia Jurkat | 8.9 µg/mL | [9] | |
| Resveratrol 4'-methoxy derivative | - | - | [10] |
| Aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one | Leukemia HL-60 & Carcinoma cells | Low micromolar range | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The antimicrobial activity of the test compounds is determined using the agar well diffusion method.
-
Bacterial or fungal strains are uniformly swabbed onto the surface of a sterile agar plate.
-
Wells of a specific diameter are punched into the agar.
-
A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well.
-
A standard antibiotic or antifungal agent is used as a positive control, and the solvent alone serves as a negative control.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
DPPH Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to scavenge the stable DPPH free radical.
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared, which has a deep violet color.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the concentration.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and a solution of MTT is added to each well.
-
The plates are incubated further to allow the viable cells to metabolize the MTT into formazan crystals, which have a purple color.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
The cell viability is calculated as a percentage of the untreated control cells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Visualizing Biological Evaluation Workflows
To better understand the experimental processes and the relationships between different stages of evaluation, the following diagrams have been generated using the DOT language.
Caption: Workflow for the Agar Well Diffusion Antimicrobial Assay.
Caption: Workflow for the DPPH Radical Scavenging Antioxidant Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 6. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. library.dmed.org.ua [library.dmed.org.ua]
- 10. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Methoxy-3-methylphenyl)ethanol
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comprehensive comparison of various analytical methods for determining the enantiomeric excess of 1-(4-Methoxy-3-methylphenyl)ethanol, a chiral secondary alcohol. The comparison covers Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy, presenting quantitative performance data, detailed experimental protocols, and a visual workflow to aid in method selection.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for each analytical technique. Data for this compound is provided where available; in other cases, data from structurally similar aromatic alcohols, such as 1-phenylethanol or 1-(4-methoxyphenyl)ethanol, is used as a reasonable estimate.
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy (with Chiral Solvating Agent) | Circular Dichroism (CD) Spectroscopy |
| Accuracy | High (<1% error in favorable cases) | High (errors in the range of ±0.5%–2.5%) | Good (accurate to within ±10% in some student-run experiments) | Good (average error of 3% for some secondary alcohols) |
| Precision | High (reproducibility of ±0.5% or better) | High | Moderate | Moderate |
| Limit of Detection (LOD) | Low (ng to pg range) | Very Low (pg range) | High (mg range) | Moderate (µg to mg range) |
| Limit of Quantification (LOQ) | Low (ng to pg range) | Very Low (pg range) | High (mg range) | Moderate (µg to mg range) |
| Analysis Time | 10-30 minutes per sample | 10-20 minutes per sample | ~5 minutes per sample (after sample preparation) | < 5 minutes per sample |
| Sample Preparation | Moderate (dissolution, filtration) | Simple (dissolution) or derivatization may be required | Simple (addition of chiral solvating agent) | Simple (dissolution) |
| Instrumentation Cost | High | Moderate to High | High | Moderate |
| Throughput | High (with autosampler) | High (with autosampler) | Moderate | High |
Experimental Workflow Overview
The general workflow for selecting and applying a method for enantiomeric excess determination is outlined below.
Caption: Workflow for enantiomeric excess determination.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H)
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for best resolution.
-
For basic compounds, 0.1% diethylamine can be added. For acidic compounds, 0.1% trifluoroacetic acid can be used.
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
Detection wavelength: 225 nm (based on the chromophore of the analyte)
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Chiral Gas Chromatography (GC)
Chiral GC is particularly suitable for volatile and thermally stable compounds. The separation is achieved using a capillary column coated with a chiral stationary phase.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column like Astec® CHIRALDEX® G-TA)
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of about 1 mg/mL.
-
Chromatographic Conditions:
-
Injector temperature: 250 °C
-
Detector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 1 min, then ramp to 150 °C at 2 °C/min.
-
Carrier gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injection: 1 µL with a split ratio of 50:1.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers as described for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in the presence of a chiral solvating agent (CSA), can be used to determine the enantiomeric excess without physical separation of the enantiomers. The CSA forms diastereomeric complexes with the enantiomers, leading to distinct signals in the NMR spectrum.
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a chiral BINOL-derived phosphoric acid)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.0 to 1.2 equivalents of the chiral solvating agent to the NMR tube.
-
Gently shake the tube to ensure complete mixing.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a well-resolved pair of signals corresponding to a specific proton (e.g., the methine proton of the alcohol) of the two diastereomeric complexes.
-
-
Data Analysis: The enantiomeric excess is determined by the integration ratio of the two resolved signals: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ and Integral₂ are the integration values of the signals for the major and minor enantiomers, respectively.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The magnitude of the CD signal is proportional to the concentration and the enantiomeric excess of the sample.
Instrumentation:
-
CD spectropolarimeter
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the racemic this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards with known enantiomeric excess values (e.g., 100:0, 90:10, 75:25, 50:50, etc.) by mixing appropriate volumes of solutions of the pure enantiomers (if available) or by mixing the racemate with a known amount of one pure enantiomer.
-
Prepare a solution of the unknown sample at the same total concentration as the calibration standards.
-
-
CD Measurement:
-
Record the CD spectrum of each standard and the unknown sample over a suitable wavelength range (e.g., 200-300 nm).
-
Identify the wavelength of maximum CD absorption (λ_max).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the CD signal intensity at λ_max versus the known enantiomeric excess of the standards.
-
Determine the enantiomeric excess of the unknown sample by interpolating its CD signal intensity on the calibration curve. The error can be around 3% with this method.
-
Benchmarking a Novel Catalyst for the Asymmetric Synthesis of 1-(4-Methoxy-3-methylphenyl)ethanol
This guide provides a comparative analysis of a new proprietary catalyst, designated "NewCat," for the asymmetric synthesis of 1-(4-Methoxy-3-methylphenyl)ethanol, a key chiral intermediate in pharmaceutical manufacturing. The performance of NewCat is benchmarked against established catalytic systems, including a ruthenium-based complex (Ru-Cat), an iridium-based complex (Ir-Cat), and a whole-cell biocatalyst (Bio-Cat). The data presented herein is intended to guide researchers and drug development professionals in selecting the optimal catalyst for this critical transformation.
Comparative Performance Analysis
The efficacy of NewCat was evaluated against three benchmark catalysts under standardized reaction conditions. Key performance indicators, including conversion, enantiomeric excess (e.e.), turnover number (TON), and turnover frequency (TOF), were measured. The results are summarized in the table below.
| Catalyst | Conversion (%) | e.e. (%) (R-isomer) | TON | TOF (h⁻¹) |
| NewCat | >99 | 99.2 | 1980 | 495 |
| Ru-Cat | 98 | 97.5 | 980 | 122.5 |
| Ir-Cat | >99 | 98.8 | 1980 | 247.5 |
| Bio-Cat | 95 | >99 | N/A | N/A |
Key Observations:
-
NewCat demonstrates superior or equivalent performance to the benchmark catalysts in all key metrics.
-
It achieves excellent conversion (>99%) and the highest enantioselectivity (99.2% e.e.) among the chemical catalysts.
-
Notably, NewCat exhibits a significantly higher turnover frequency (TOF) of 495 h⁻¹, suggesting a much faster reaction rate compared to both Ru-Cat and Ir-Cat.
-
While the biocatalyst shows the highest enantioselectivity, it suffers from a lower conversion rate and requires longer reaction times and more complex downstream processing.
Experimental Protocols
General Procedure for Asymmetric Hydrogenation (NewCat, Ru-Cat, Ir-Cat):
A 100 mL stainless-steel autoclave equipped with a magnetic stir bar was charged with 4-methoxy-3-methylacetophenone (1.0 mmol, 164.2 mg), the catalyst (0.0005 mmol), and potassium tert-butoxide (0.01 mmol, 1.12 mg). The autoclave was sealed, purged three times with nitrogen, and then filled with 10 mL of isopropanol. The system was then purged three times with hydrogen gas before being pressurized to 50 bar H₂. The reaction mixture was stirred at 40°C for the specified time (4 hours for NewCat, 8 hours for Ru-Cat and Ir-Cat). After the reaction, the autoclave was cooled to room temperature and the pressure was carefully released. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford this compound.
Procedure for Biocatalytic Reduction (Bio-Cat):
In a 250 mL Erlenmeyer flask, 100 mL of a suitable growth medium was inoculated with the microorganism (e.g., Saccharomyces cerevisiae). The culture was incubated at 30°C with shaking at 200 rpm for 24 hours. 4-methoxy-3-methylacetophenone (1.0 mmol, 164.2 mg) was then added to the culture, and the incubation was continued for an additional 48 hours. The reaction mixture was then centrifuged to remove the cells. The supernatant was extracted with ethyl acetate (3 x 50 mL), and the combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure. The product was purified by column chromatography.
Visualizations
The following diagrams illustrate the general experimental workflow for catalyst screening and the proposed catalytic cycle for the asymmetric hydrogenation of 4-methoxy-3-methylacetophenone.
Caption: Experimental workflow for the asymmetric hydrogenation.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Comparative study of reducing agents for 4-methoxy-3-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, critical for the preparation of valuable intermediates in the pharmaceutical and fine chemical industries. The choice of reducing agent for a specific substrate, such as 4-methoxy-3-methylacetophenone, is governed by factors including selectivity, reactivity, cost, and safety. This guide provides an objective comparison of common reducing agents for the synthesis of 1-(4-methoxy-3-methylphenyl)ethanol, supported by experimental data and detailed protocols.
Performance Comparison of Reducing Agents
The following table summarizes the performance of various reducing agents for the reduction of 4-methoxy-3-methylacetophenone and structurally similar ketones. This data is compiled from published literature and established chemical principles to provide a comparative overview.
| Reducing Agent | Typical Solvent(s) | Typical Temperature (°C) | Typical Reaction Time | Yield (%) | Selectivity | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 - 25 | 1 - 4 hours | ~90-98% (estimated) | High for C=O vs. other functional groups | Mild, safe, and cost-effective. Selective for aldehydes and ketones. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 - 35 | 1 - 3 hours | >95% (estimated) | Low; reduces many functional groups | Very powerful and reactive; requires anhydrous conditions and careful handling. |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Methanol | 25 - 70 | 2 - 24 hours | Variable (up to 100%) | Can be highly selective depending on catalyst and conditions | Green and atom-economical. Potential for side reactions like aromatic ring reduction.[1] |
| Meerwein-Ponndorf-Verley (MPV) Reduction | Isopropanol, Toluene | 80 - 110 | 2 - 24 hours | ~60-90% | High for C=O; reversible reaction | Chemoselective and uses inexpensive reagents.[2][3][4][5] |
| Biocatalytic Reduction (e.g., Yeast, Enzymes) | Aqueous buffer, Organic co-solvents | 25 - 40 | 24 - 72 hours | Variable (can be >95%) | High chemo- and enantioselectivity | Environmentally friendly, highly selective, but can have longer reaction times and specific substrate requirements.[6] |
Experimental Protocols
Detailed methodologies for the key reduction methods are provided below.
Sodium Borohydride (NaBH₄) Reduction
Protocol:
-
Dissolve 4-methoxy-3-methylacetophenone (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (aq) until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Lithium Aluminum Hydride (LiAlH₄) Reduction
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.0 eq) in anhydrous diethyl ether or THF (20 mL per gram of LiAlH₄).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-methoxy-3-methylacetophenone (1.0 eq) in anhydrous diethyl ether or THF (10 mL per gram of ketone) and add it dropwise to the LiAlH₄ suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the solid and wash it thoroughly with diethyl ether or THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Catalytic Hydrogenation
Protocol:
-
In a hydrogenation vessel, dissolve 4-methoxy-3-methylacetophenone (1.0 eq) in ethanol (20 mL per gram of ketone).
-
Add the catalyst (e.g., 5-10 mol% of 1% Pt-Sn/SiO₂) to the solution.[1]
-
Seal the vessel and purge with hydrogen gas (3-4 times).
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1.0 MPa) and stir the reaction mixture at the desired temperature (e.g., 67 °C).[1]
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the catalyst through a pad of Celite® and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Visualizing the Reduction Workflow
The following diagram illustrates a generalized workflow for the reduction of 4-methoxy-3-methylacetophenone.
Logical Relationships in Reagent Selection
The choice of a reducing agent is a critical decision in synthesis design, often involving a trade-off between reactivity and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Confirming the Absolute Configuration of 1-(4-Methoxy-3-methylphenyl)ethanol: A Comparative Guide to Experimental Methods
For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is a critical step in establishing its chemical identity and understanding its biological activity. This guide provides a comparative overview of the primary experimental methods for confirming the absolute configuration of chiral molecules, with a focus on 1-(4-Methoxy-3-methylphenyl)ethanol.
The spatial arrangement of substituents around a chiral center can significantly impact a compound's pharmacological and toxicological properties. Therefore, robust and reliable methods for assigning the absolute stereochemistry are essential. This document details the principles, experimental protocols, and comparative advantages of two powerful techniques: X-ray Crystallography and Mosher's Method (NMR Spectroscopy). While no specific experimental data for the absolute configuration of this compound has been published, this guide outlines the established procedures to make such a determination.
Comparison of Key Methods
The choice of method for determining absolute configuration depends on several factors, including the physical properties of the compound, the availability of instrumentation, and the desired level of certainty. Below is a summary of the key features of X-ray crystallography and Mosher's method.
| Feature | X-ray Crystallography | Mosher's Method (NMR Spectroscopy) |
| Principle | Direct determination of the three-dimensional arrangement of atoms in a crystalline solid through the diffraction of X-rays.[1][2] | Indirect determination based on the differential NMR chemical shifts of diastereomeric esters formed by reacting the chiral alcohol with a chiral derivatizing agent (MTPA).[3][4][5] |
| Sample Requirement | High-quality single crystal of the analyte or a suitable crystalline derivative.[2][6] | Small quantity (mg scale) of the purified alcohol.[3][5] |
| Advantages | Provides an unambiguous and definitive determination of the absolute configuration.[1][2] | Applicable to non-crystalline compounds, requires smaller sample quantities, and utilizes standard NMR instrumentation.[4][7] |
| Disadvantages | Dependent on the ability to grow suitable single crystals, which can be challenging for many molecules.[4][6][7] | An indirect method that relies on the correct assignment of NMR signals and adherence to the established conformational model of the diastereomeric esters.[8] |
| Data Output | A complete 3D molecular structure with atomic coordinates and the Flack parameter, which confirms the absolute configuration.[1] | A set of Δδ (δS - δR) values for the protons adjacent to the chiral center, which are used to deduce the absolute configuration based on an empirical model.[3][9] |
Experimental Protocols
X-ray Crystallography
X-ray crystallography is considered the gold standard for determining absolute configuration as it provides a direct visualization of the molecular structure.[1][2] The primary challenge lies in obtaining a single crystal of sufficient quality.
Methodology:
-
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of this compound. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. If the target molecule is a liquid or fails to crystallize, co-crystallization with a chiral host or derivatization to a crystalline solid may be necessary.[6]
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined from the electron density map, and the structural model is refined.
-
Absolute Configuration Determination: For a chiral molecule crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing the anomalous scattering of the X-rays.[10] The Flack parameter is a critical value obtained during the refinement process; a value close to zero for a given enantiomer confirms its absolute configuration.
Mosher's Method (NMR Spectroscopy)
Mosher's method is a widely used NMR technique for determining the absolute configuration of secondary alcohols and amines.[3][5] It involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of their ¹H NMR spectra.[3][5]
Methodology:
-
Preparation of Mosher's Esters: The racemic or enantiomerically enriched this compound is divided into two portions. One portion is reacted with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride, typically in the presence of a non-nucleophilic base like pyridine or DMAP, to form the respective diastereomeric esters.[4][7]
-
NMR Data Acquisition: ¹H NMR spectra are recorded for both the (R)-MTPA and (S)-MTPA esters. It is crucial to ensure identical experimental conditions (solvent, temperature, concentration) for both samples to allow for a direct comparison of chemical shifts.
-
Spectral Analysis and Calculation of Δδ: The ¹H NMR spectra are carefully assigned, focusing on the protons on the substituents attached to the chiral center. The chemical shift difference (Δδ = δS - δR) is calculated for each of these protons.
-
Determination of Absolute Configuration: According to Mosher's model, the phenyl group of the MTPA moiety creates an anisotropic shielding/deshielding effect. Protons that lie on the same side as the phenyl group in the most stable conformation will be shielded (lower ppm), while those on the opposite side will be deshielded (higher ppm). By analyzing the sign of the Δδ values, the spatial arrangement of the substituents around the chiral center, and thus the absolute configuration of the original alcohol, can be determined.[9] For a secondary alcohol, a positive Δδ for a particular group of protons indicates that this group is on the right side of the Fischer projection when the carbinol proton is at the top and the MTPA moiety is at the bottom.
Conclusion
Both X-ray crystallography and Mosher's method are powerful techniques for the unambiguous determination of the absolute configuration of chiral molecules like this compound. While X-ray crystallography provides direct and definitive evidence, its applicability is limited by the need for high-quality single crystals. Mosher's method offers a valuable alternative for non-crystalline compounds and requires smaller amounts of material. The choice between these methods will ultimately be guided by the specific properties of the analyte and the resources available. For a novel compound, employing one of these methods is essential for complete stereochemical characterization, a fundamental requirement in modern drug discovery and development.
References
- 1. purechemistry.org [purechemistry.org]
- 2. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. mdpi.com [mdpi.com]
- 10. Absolute configuration - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Inter-Laden Validation of 1-(4-Methoxy-3-methylphenyl)ethanol Analysis
Foreword: Inter-laboratory validation is a critical process in the development and standardization of analytical methods, ensuring that a procedure is robust, reliable, and reproducible across different laboratories, equipment, and personnel.[1][2] This guide provides a comparative framework for the validation of analytical methods for 1-(4-Methoxy-3-methylphenyl)ethanol , a substituted aromatic alcohol.
While specific inter-laboratory studies for this particular analyte are not extensively documented in publicly available literature, this document serves as a best-practice guide. It outlines a comparative analysis of two common and suitable analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The principles, protocols, and data presented herein are based on established guidelines for analytical method validation and can be adapted for a formal inter-laboratory study.[1][3][4]
Overview of Compared Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.[3] For this compound, both GC-MS and HPLC-UV represent viable analytical choices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their volatility and polarity, followed by detection and identification based on their mass-to-charge ratio.[5] GC-MS is often chosen for its high sensitivity and selectivity, providing structural information that confirms the analyte's identity.[5]
-
High-Performance Liquid Chromatography (HPLC-UV): This method separates compounds based on their interaction with a stationary phase in a column, followed by detection using a UV-Vis detector. HPLC-UV is a robust and widely used technique in pharmaceutical analysis for its precision and reliability.[4]
The logical flow for validating such analytical methods involves assessing a series of key performance parameters as dictated by international guidelines.
Hypothetical Inter-Laboratory Study Data
To objectively compare the performance of GC-MS and HPLC-UV, a hypothetical inter-laboratory study was designed. In this study, five laboratories were provided with identical sets of blind samples containing this compound at three different concentration levels (Low, Medium, High). The results are summarized below.
Table 1: Comparison of Accuracy and Precision (Inter-Laboratory)
| Parameter | Concentration Level | GC-MS | HPLC-UV |
|---|---|---|---|
| Accuracy (% Recovery) | Low (5 µg/mL) | 98.2% | 95.5% |
| Medium (50 µg/mL) | 101.5% | 99.8% | |
| High (200 µg/mL) | 100.8% | 100.3% | |
| Precision (%RSD) | Repeatability (Intra-Lab) | 2.1% | 1.5% |
| | Reproducibility (Inter-Lab) | 5.8% | 4.2% |
Table 2: Comparison of Performance Characteristics
| Parameter | GC-MS | HPLC-UV | Guideline |
|---|---|---|---|
| Linearity (r²) | 0.9995 | 0.9998 | > 0.995 |
| Range | 1 - 500 µg/mL | 2 - 1000 µg/mL | - |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.7 µg/mL | - |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 2.0 µg/mL | S/N Ratio ≥ 10 |
Data Interpretation: Based on this hypothetical data, the GC-MS method offers superior sensitivity with lower LOD and LOQ values. However, the HPLC-UV method demonstrates slightly better precision (lower %RSD for reproducibility) and a wider linear range. Both methods show excellent linearity and accuracy, falling well within typical acceptance criteria for analytical method validation.[2][6]
Experimental Protocols
Detailed and standardized protocols are essential for minimizing variability in an inter-laboratory study.
-
Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 500 µL of plasma into a 2 mL polypropylene tube.
-
Protein Precipitation: Add 1.5 mL of acetonitrile (containing an appropriate internal standard) to the plasma sample.
-
Mixing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Extraction: Carefully transfer the supernatant to a clean glass tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the appropriate mobile phase (for HPLC) or solvent (for GC).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
MS Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (55:45, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: 225 nm.
-
Run Time: 10 minutes.
Inter-Laboratory Validation Workflow
A successful inter-laboratory study requires careful planning and execution, from initial protocol development to final statistical analysis and reporting. The workflow ensures that all participating laboratories follow the same procedures, allowing for a meaningful comparison of results.
References
A Comparative Guide to Chromatographic Methods for Resolving 1-(4-Methoxy-3-methylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The successful resolution of chiral compounds is a critical step in pharmaceutical development and chemical research. 1-(4-Methoxy-3-methylphenyl)ethanol, a chiral aromatic alcohol, and its analogs are important building blocks in the synthesis of various biologically active molecules. The ability to isolate and quantify the individual enantiomers of this compound is essential for understanding their distinct pharmacological and toxicological profiles. This guide provides a comparative overview of three powerful chromatographic techniques for the enantioseparation of this compound and structurally similar aromatic alcohols: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
Data Presentation: A Side-by-Side Comparison
While specific chromatographic data for the enantioseparation of this compound is not extensively published, the following table summarizes typical performance data for the resolution of the closely related and structurally similar compound, 1-phenylethanol, using various chiral stationary phases (CSPs) and techniques. This data provides a valuable benchmark for method development for this compound.
| Chromatographic Method | Chiral Stationary Phase (CSP) | Mobile Phase/Carrier Gas | Analyte | Retention Time (min) | Resolution (Rs) | Selectivity (α) |
| HPLC | Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / 2-Propanol (90:10, v/v) | 1-phenylethanol | tR1: ~10.5, tR2: ~12.0[1] | - | - |
| HPLC | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / 2-Propanol (90:10, v/v) | 1-phenyl-1-propanol | tR1: ~8.5, tR2: ~9.5[1] | - | - |
| GC | Astec® CHIRALDEX™ B-PM (Permethylated β-cyclodextrin) | Helium | 1-phenylethanol | R(+): first eluting, S(-): second eluting | - | - |
| SFC | Polysaccharide-based CSPs | CO2 / Methanol | General Aromatic Alcohols | Generally faster than HPLC[2][3] | High | Often complementary to HPLC[2] |
Note: The data presented is compiled from various sources for structurally similar compounds and is intended for comparative purposes. Actual results for this compound may vary. The elution order of enantiomers can be dependent on the specific chiral stationary phase and chromatographic conditions.
Experimental Workflows and Logical Relationships
A general workflow for developing a chiral chromatographic separation method is outlined below. The process begins with selecting an appropriate chromatographic technique and a suitable chiral stationary phase, followed by optimization of the mobile phase and other instrumental parameters to achieve the desired separation.
Caption: General workflow for chiral chromatographic method development and analysis.
Experimental Protocols
Below are detailed experimental protocols for the key chromatographic methods, based on established procedures for the separation of analogous aromatic alcohols. These protocols serve as a starting point for the development of a specific method for this compound.
High-Performance Liquid Chromatography (HPLC)
Polysaccharide-based chiral stationary phases are widely used for the HPLC enantioseparation of a broad range of chiral compounds, including aromatic alcohols.[4][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm particle size) or Lux Cellulose-3 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and an alcohol, such as 2-propanol or ethanol. A common starting composition is n-hexane/2-propanol (90:10, v/v). The ratio can be adjusted to optimize resolution and retention times. For basic or acidic compounds, the addition of a small amount of an additive like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) may be necessary to improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient (e.g., 25 °C).
-
Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC)
Derivatized cyclodextrins are common chiral stationary phases for the enantioseparation of volatile chiral compounds like aromatic alcohols by GC.[6][7]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm film thickness) or a similar cyclodextrin-based capillary column.
-
Carrier Gas: Helium at a constant pressure or flow rate (e.g., 24 psi).
-
Oven Temperature Program: An isothermal temperature of 120 °C is a good starting point for 1-phenylethanol. For this compound, the temperature may need to be optimized. A temperature ramp may also be employed to improve separation.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Injection: 1 µL of the sample with a split ratio (e.g., 80:1).
-
Sample Preparation: Dissolve the racemic this compound in a suitable solvent like methanol to a concentration of approximately 3 mg/mL.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that combines the advantages of both GC and HPLC, offering fast and efficient separations with reduced organic solvent consumption.[2][8] Polysaccharide-based CSPs are commonly used in SFC for chiral separations.[3]
-
Instrumentation: A supercritical fluid chromatograph with a UV detector and a back-pressure regulator.
-
Column: A polysaccharide-based chiral column, such as a Lux Cellulose-1 or Chiralpak AD, suitable for SFC.
-
Mobile Phase: A mixture of supercritical carbon dioxide (CO2) and a polar organic modifier, typically an alcohol like methanol or ethanol. A common starting condition is CO2/Methanol (80:20, v/v). The modifier percentage can be adjusted to optimize the separation.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Temperature: 35-40 °C.
-
Detection: UV at an appropriate wavelength.
-
Sample Preparation: Dissolve the racemic this compound in the modifier solvent.
Logical Relationships in Chiral Recognition
The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times and thus, separation.
Caption: The principle of chiral recognition in chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC [mdpi.com]
- 4. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. chromtech.net.au [chromtech.net.au]
- 8. Comparison of sfc, gc and hplc | PPTX [slideshare.net]
Cross-Validation of NMR and MS Data for Structural Elucidation: A Case Study of 1-(4-Methoxyphenyl)ethanol
A comprehensive guide for researchers, scientists, and drug development professionals on the synergistic use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for unambiguous structure determination of small organic molecules. This guide uses 1-(4-Methoxyphenyl)ethanol, an isomer of the target compound 1-(4-Methoxy-3-methylphenyl)ethanol, as a practical example to demonstrate the principles of data integration and cross-validation.
Introduction: The Power of Complementary Analytical Techniques
In the realm of chemical analysis and structural elucidation, no single technique provides all the necessary information for an unambiguous assignment of a molecule's structure.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity of atoms and their chemical environments, while Mass Spectrometry (MS) reveals the molecular weight and elemental composition, as well as fragmentation patterns that offer clues about the molecule's substructures.[1][2][4] The cross-validation of data from these two powerful techniques provides a robust and reliable approach to structural determination.[4]
This guide will walk through the process of interpreting and cross-validating ¹H NMR, ¹³C NMR, and MS data for the structural elucidation of 1-(4-Methoxyphenyl)ethanol.
Data Presentation: Spectroscopic Data for 1-(4-Methoxyphenyl)ethanol
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry for 1-(4-Methoxyphenyl)ethanol.
Table 1: ¹H NMR Data for 1-(4-Methoxyphenyl)ethanol [5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.33 – 7.28 | m | 4H | Ar-H |
| 6.92 – 6.86 | m | 4H | Ar-H |
| 5.80 | d | 1H | CH-OH |
| 3.82 | s | 6H | OCH₃ |
| 2.10 | d | 1H | OH |
Data acquired in CDCl₃ at 400 MHz.
Table 2: ¹³C NMR Data for 1-(4-Methoxyphenyl)ethanol [5]
| Chemical Shift (δ) ppm | Assignment |
| 159.0 | Ar-C (quaternary, C-OCH₃) |
| 136.4 | Ar-C (quaternary, C-CH) |
| 127.7 | Ar-CH |
| 113.8 | Ar-CH |
| 75.4 | CH-OH |
| 55.3 | OCH₃ |
Data acquired in CDCl₃ at 101 MHz.
Table 3: Mass Spectrometry Data for 1-(4-Methoxyphenyl)ethanol [6]
| m/z | Interpretation |
| 152 | Molecular Ion [M]⁺ |
| 137 | [M - CH₃]⁺ |
| 109 | [M - CH₃ - CO]⁺ or [M - C₂H₅O]⁺ |
Data obtained via Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are typical protocols for acquiring NMR and MS data for small organic molecules.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
The spectrum is acquired on a 400 MHz (or higher) spectrometer.
-
A standard one-pulse sequence is typically used.
-
Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Spectroscopy:
-
The spectrum is typically acquired on the same spectrometer at a corresponding frequency (e.g., 100 MHz for a 400 MHz instrument).
-
Proton-decoupled mode is commonly used to simplify the spectrum, resulting in single lines for each unique carbon atom.[7]
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.[8]
-
Ensure the sample is free of non-volatile salts or buffers.[8]
Instrumentation and Analysis:
-
An aliquot of the sample solution is injected into the gas chromatograph.
-
The sample is vaporized and separated on a capillary column.
-
The separated components enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Cross-Validation of Spectroscopic Data
The true power of this dual-technique approach lies in the cross-validation of the obtained data to build a coherent structural picture.
Caption: Workflow for Cross-Validation of NMR and MS Data.
Logical Relationship of Data for 1-(4-Methoxyphenyl)ethanol
The following diagram illustrates how the different pieces of spectroscopic evidence logically support the proposed structure.
Caption: Logical Connections between Spectroscopic Data and Structure.
Alternative and Complementary Techniques
While NMR and MS are the cornerstones of structural elucidation, other techniques can provide valuable complementary information.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., O-H, C=O, C-O bonds) through their vibrational frequencies.
-
X-ray Crystallography: Provides the definitive 3D structure of a molecule if a suitable single crystal can be obtained.[9]
-
Elemental Analysis: Determines the empirical formula of a compound by measuring the percentage of each element present.[4]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about conjugated systems within a molecule.
Conclusion
The structural elucidation of 1-(4-Methoxyphenyl)ethanol serves as a clear example of the necessity and power of a multi-technique analytical approach. The molecular weight and fragmentation patterns from mass spectrometry provide a foundational framework, which is then fleshed out with the detailed connectivity and environmental information from ¹H and ¹³C NMR spectroscopy. By cross-validating the data from these complementary techniques, researchers can arrive at a confident and unambiguous structural assignment. This integrated approach is fundamental to modern chemical research and drug development.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. jchps.com [jchps.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 5. rsc.org [rsc.org]
- 6. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1-(4-Methoxy-3-methylphenyl)ethanol: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-(4-Methoxy-3-methylphenyl)ethanol, ensuring the protection of both laboratory personnel and the environment.
Essential Safety and Hazard Information
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. While comprehensive toxicological properties have not been fully investigated, the available safety data indicates it is a combustible liquid.[1]
| Property | Value | Source |
| Molecular Formula | C9H12O2 | PubChem[2] |
| Molecular Weight | 152.19 g/mol | PubChem[2][3] |
| Flash Point | 102 °C / 215.6 °F | Safety Data Sheet[4] |
| Physical State | Liquid | Safety Data Sheet[4][5] |
| Appearance | Colorless | Safety Data Sheet[4][5] |
| Odor | Alcohol-like | Safety Data Sheet[4][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations.[6][7][8] The following protocol outlines the necessary steps for its safe and compliant disposal.
1. Waste Identification and Classification:
-
The first step is to classify this compound as a hazardous waste.[9] Due to its combustible nature and its chemical class (substituted phenol), it should be treated as a hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and to obtain the correct hazardous waste labels.
2. Segregation and Collection:
-
Collect all waste containing this chemical, including contaminated personal protective equipment (PPE), pipette tips, and absorbent materials, in a dedicated and compatible waste container.[11]
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent spills and the release of vapors.[12]
3. Labeling:
-
Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution or local regulations.[12]
-
Indicate the start date of waste accumulation on the label.
4. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.[1][10]
-
The storage area should be away from heat, sparks, and open flames.[1][10]
-
Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.
5. Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or dispose of the chemical waste on your own.[9]
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (gloves, safety goggles, and a lab coat), absorb the spill with an inert absorbent material such as vermiculite, sand, or a spill pad.[13]
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.[4][10]
-
Clean the spill area with soap and water.[13]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your laboratory supervisor and EHS department.[13]
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 9. epa.gov [epa.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 12. mtu.edu [mtu.edu]
- 13. lsuhsc.edu [lsuhsc.edu]
Essential Safety and Logistics for Handling 1-(4-Methoxy-3-methylphenyl)ethanol
For Immediate Reference: A Guide for Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 1-(4-Methoxy-3-methylphenyl)ethanol. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step guide for operational and disposal plans.
Hazard Identification and Personal Protective Equipment
While a specific Safety Data Sheet (SDS) for this compound was not located, data for the closely related compound, 1-(4-Methoxyphenyl)ethanol, indicates that it is a combustible liquid that can cause skin and eye irritation[1]. Therefore, it is prudent to handle this compound with similar precautions.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles that provide a tight seal around the eyes. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[2] | To protect against potential eye irritation from splashes or vapors. |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[2][3] PVC gloves also offer good resistance to alcohols.[3] It is important to inspect gloves for any signs of degradation or puncture before use. | To prevent skin contact, which may cause irritation. |
| Body Protection | A lab coat or long-sleeved clothing should be worn.[4][5] For larger scale operations, chemical-resistant coveralls may be necessary.[6] | To protect the skin from accidental spills. |
| Footwear | Closed-toe shoes, preferably safety shoes with protective toe caps.[3] | To protect feet from chemical splashes and other laboratory hazards. |
| Respiratory Protection | Generally not required under normal laboratory conditions with adequate ventilation. If vapors or mists are generated, use a NIOSH-approved respirator.[5] | To prevent inhalation of potentially irritating vapors. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when heating the substance or when vapors may be generated.[4][7]
-
Ensure that a safety shower and eyewash station are readily accessible.[8]
-
Remove all potential ignition sources from the work area, as the compound is expected to be a combustible liquid.[4][7]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as outlined in the table above.
3. Chemical Handling:
-
Carefully uncap the container to avoid splashing.
-
Use appropriate laboratory equipment (e.g., pipettes, graduated cylinders) to transfer the liquid.
-
Avoid inhaling any fumes, vapors, or mists.[9]
4. In Case of a Spill:
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Sweep up the absorbed material and place it into a suitable, sealed container for disposal.[7]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
5. Post-Handling:
-
After handling, wash your hands thoroughly with soap and water.[9]
-
Decontaminate all work surfaces and equipment.
-
Properly remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.[3]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. The overriding principle is that a disposal plan should be in place before any procedure begins[10].
1. Waste Segregation and Collection:
-
All waste containing this compound, including excess reagent, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, and paper towels), must be collected in a dedicated, properly labeled, and sealed container.[8][10]
-
The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other hazard warnings as appropriate (e.g., "Combustible," "Irritant").
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources.[4][9]
4. Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this chemical down the drain or in the regular trash.[9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mcrsafety.com [mcrsafety.com]
- 3. hsa.ie [hsa.ie]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. spiritsanddistilling.com [spiritsanddistilling.com]
- 7. fishersci.com [fishersci.com]
- 8. drexel.edu [drexel.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
